Delanzomib exerts its effects by inhibiting the proteasome, a critical cellular complex for protein degradation. This inhibition triggers a multi-faceted chain of events that leads to cancer cell death.
The following diagram illustrates the core signaling pathways activated by this compound, leading to apoptosis in cancer cells.
This compound induces apoptosis through proteasome inhibition, leading to p53 and MAPK pathway activation.
This compound has shown promising efficacy in preclinical models, both as a single agent and in combination with other therapies. The following table summarizes key findings from various cancer models.
| Cancer Model | This compound Effect (Single Agent) | Synergistic Combination & Enhanced Effects |
|---|---|---|
| Cervical Cancer | Cytotoxic and pro-apoptotic; IC₅₀ values in the low nanomolar range (e.g., ~10-40 nM) [1] [2]. | Doxorubicin: Further upregulated p53 targets and enhanced p38 phosphorylation [1] [2]. |
| Breast Cancer | Induced cell death and apoptosis across various subtypes (ER/PR+, HER2+, triple-negative) [3]. | Doxorubicin: Showed synergistic cell death (Combination Index, CI <1); enhanced p38/JNK phosphorylation and p53 target expression [3]. |
| Multiple Myeloma | Induced apoptosis; anti-tumor activity in xenograft models [4] [5]. | Dexamethasone, Lenalidomide, Melphalan, Bortezomib: Increased efficacy and overcame resistance in resistant models [4]. |
| Medulloblastoma | Induced apoptosis and reduced cell viability in patient-derived cells and cell lines [6]. | Cisplatin: Exhibited a synergistic apoptotic effect [6]. |
| Systemic Lupus Erythematosus (SLE) | Ameliorated disease symptoms and glomerulonephritis in mouse models [5]. | N/A (Studied as a single agent) |
To evaluate the effects of this compound in a research setting, standard preclinical methodologies are employed. Here is a summary of common protocols based on the cited studies.
Cell Viability and Proliferation Assay
Analysis of Apoptosis
Immunoblotting (Western Blotting)
Drug Combination Analysis
Despite strong preclinical results, the clinical development of this compound in oncology has been limited:
Research continues to explore its potential in other areas, such as:
The table below summarizes the core characteristics of Delanzomib:
| Property | Description |
|---|---|
| Chemical Name | [(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid [1] |
| Molecular Weight | 413.28 g/mol [2] [1] [3] |
| CAS Number | 847499-27-8 [2] [1] [3] |
| Primary Mechanism | Potent, reversible inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome subunit [4] [3] |
| IC50 (CT-L Activity) | 3.8 nM [2] [1] [3] |
| Key Consequences | Accumulation of ubiquitinated proteins; inhibition of NF-κB activation; induction of ER stress and apoptosis [2] [5] [3] |
The following diagram illustrates the primary mechanism of action of this compound and its downstream effects on cancer cells:
The quantitative data from preclinical and clinical studies is summarized below.
Table 1: In Vitro & In Vivo Pharmacological Profile [6] [2] [1]
| Model | Findings | Details |
|---|---|---|
| In Vitro Cytotoxicity | IC50 values in cancer cell lines | Multiple Myeloma (RPMI8226): 5.6 nM; Ovarian (A2780): 13.7 nM; Colon (LoVo): 11.3 nM [3] |
| In Vivo Efficacy (MM Xenograft) | Tumor growth inhibition & regression | Oral administration (7.8-13 mg/kg, 2x/week) led to complete tumor regression in models [2] [1]. |
| In Vivo Efficacy (SLE Mouse Models) | Amelioration of disease symptoms | Reduced anti-dsDNA antibodies, improved glomerulonephritis, and extended survival [5]. |
Table 2: Clinical Trial Summary in Relapsed/Refractory Multiple Myeloma [6] [4]
| Parameter | Findings |
|---|---|
| Clinical Trial Phase | Phase I/II (NCT01023880) [6] [7] |
| Recommended Dosage | 2.1 mg/m² IV on Days 1, 8, 15 of a 28-day cycle [6] |
| Efficacy at MTD | Partial Response: 9% (4/47 pts); Stable Disease: 55% (26/47 pts) [6] |
| Common All-Grade AEs | Nausea, vomiting, anorexia, fatigue, pyrexia [6] |
| Grade 3/4 AEs | Thrombocytopenia (53%), Neutropenia (23%) [6] |
| Peripheral Neuropathy | 21% of patients, limited to Grades 1/2 [6] |
| Development Status | Discontinued due to lack of sufficient efficacy [6] [4] |
For researchers looking to work with this compound in vitro, here are detailed methodologies based on published studies.
Table 3: Key Experimental Protocols for In Vitro Research
| Application | Protocol Summary |
|---|
| Cell Viability Assay (Medulloblastoma) | 1. Plate 5,000-10,000 medulloblastoma cells (e.g., DAOY, UW228-2) per well in a 96-well plate. 2. After 24h, treat with serial dilutions of CEP-18770 for 48h. 3. Quantify cell viability using CellTiter-Glo luminescent assay [8] [9]. | | Western Blot (Ubiquitinated Proteins) | 1. Treat cells (e.g., RPMI-8226, U266) with this compound (5-40 nM). 2. Harvest cells at 4-24 hours post-treatment. 3. Lyse cells, separate proteins via SDS-PAGE, and transfer to PVDF membrane. 4. Detect ubiquitinated proteins using a polyclonal antibody and chemiluminescence [2] [1]. | | Apoptosis Analysis (Caspase Cleavage) | 1. Treat human MM cell lines with this compound (e.g., 20 nM). 2. Incubate for 12-24 hours. 3. Analyze cell lysates by Western Blot for cleaved caspases-3, -7, and -9 [2] [1]. |
Despite the halt in its clinical development for myeloma, recent preclinical studies have explored new avenues for this compound:
The primary reason for discontinuing the development of this compound was the lack of sufficient efficacy in the phase I/II trial for relapsed and refractory multiple myeloma. While the drug was tolerable with a different toxicity profile (less neuropathy but more hematological toxicity and rash), the overall response rate did not justify further development [6] [4]. However, its oral bioavailability and favorable preclinical profile in other disease areas mean it continues to be a valuable tool for proteasome biology research and for exploring proteasome inhibition in conditions like autoimmune diseases and specific solid tumors.
This compound is a novel, reversible boronic acid inhibitor that primarily targets the chymotrypsin-like (β5) and caspase-like (β1) subunits of the 20S proteasome core particle [1] [2].
The table below summarizes its key preclinical characteristics:
| Characteristic | Preclinical Findings |
|---|---|
| Mechanism of Action | Reversible inhibition of the β5 (chymotrypsin-like) and β1 (caspase-like) proteasome subunits [1]. |
| Administration Routes | Effective via both intravenous and oral administration [3]. |
| In Vitro Potency (IC₅₀) | 9 - 36 nM in GIST cell lines; similar potency profile to Bortezomib [1]. |
| Key Mechanisms | Induces ER stress and the Unfolded Protein Response (UPR); inhibits NF-κB signaling; induces cell cycle arrest and apoptosis [1] [3]. |
| In Vivo Efficacy | Single-agent activity and synergy with other drugs shown in xenograft models of Multiple Myeloma [3] [4]. |
| Toxicity Profile | Preclinically, showed a favorable cytotoxicity profile toward normal cells and reduced neurotoxicity compared to Bortezomib [3]. |
Preclinical studies demonstrated that this compound's anti-myeloma activity is enhanced in combination with standard care drugs.
| Combination Partner(s) | Preclinical Findings |
|---|---|
| Bortezomib & Melphalan | Enhanced anti-myeloma activity, including in Bortezomib-resistant models [4]. |
| Lenalidomide & Dexamethasone | The triple combination resulted in superior tumor growth inhibition and extended tumor growth delays compared to doublet therapies or single agents [4]. |
This compound exerts its cytotoxic effects through several interconnected mechanisms, culminating in the apoptosis of malignant plasma cells. The following diagram synthesizes these core pathways and their interactions.
The diagram illustrates the primary mechanism where this compound inhibits the 20S proteasome, leading to three major consequences:
These pathways converge to activate caspases (e.g., caspase-3/7) and induce apoptosis [1].
It is crucial for researchers to note that despite promising preclinical results, the clinical development of this compound for multiple myeloma was discontinued [6]. A phase I/II clinical trial in patients with relapsed/refractory myeloma determined that the efficacy of this compound as a single agent was insufficient to warrant further development [6].
A significant limitation in compiling this guide is that the available scientific literature, while robust in reporting efficacy outcomes, lacks granular methodological details. The search results do not contain specific protocols for key experiments such as:
| Aspect | Details |
|---|---|
| Drug Type | Small molecule, orally active [1] [2] |
| Mechanism of Action | Reversible inhibitor of the chymotrypsin-like (β5) activity of the 20S proteasome subunit; also inhibits caspase-like (β1) activity [3] [1] |
| Key Preclinical Finding | Potent suppressor of RANKL-mediated osteoclastogenesis, potentially greater than bortezomib [1] |
| Highest Clinical Phase | Phase II (development for multiple myeloma discontinued) [3] [4] |
| Trial Description | Dosing Regimen | Key Efficacy Results | Key Safety Results |
|---|---|---|---|
| Phase I/II in Relapsed/Refractory Multiple Myeloma [3] | Days 1, 8, 15 of a 28-day cycle (MTD: 2.1 mg/m² IV) | At MTD (n=47): 9% Partial Response, 55% Stable Disease; Median Time to Progression: 2.5 months [3] | Most common AEs: nausea, vomiting, anorexia, fatigue, pyrexia; Grade 3/4: thrombocytopenia (53%), neutropenia (23%); Peripheral Neuropathy: 21% (limited to Grades 1/2) [3] |
| Phase I in Advanced Solid Tumors or Multiple Myeloma [1] | Days 1, 4, 8, 11 of a 21-day cycle (MTD: 1.5 mg/m² IV) | Proteasome inhibition in blood: 45.4% at MTD [1] | Dose-limiting toxicity: severe skin rash (53% any grade, 31% grade ≥3); No significant peripheral neuropathy [1] |
Preclinical studies reveal delanzomib's potential beyond multiple myeloma, particularly in sensitizing cancer cells to chemotherapy.
| Disease Model | Combination Agent | Key Findings & Proposed Mechanism |
|---|---|---|
| Breast Cancer [5] [6] | Doxorubicin (Dox) | Induced synergistic cell death; enhanced Dox-induced phosphorylation of p38/JNK and expression of p53 target proteins (p21, p27, NOXA, PUMA) [5] [6] |
| Medulloblastoma [7] | Cisplatin | Showed synergistic apoptotic effect; efficacy linked to induction of reactive oxygen species (ROS) and involvement of the p53 protein family [7] |
| Rheumatoid Arthritis (CIA Model) [8] | Adalimumab | Combined treatment drastically ameliorated arthritis; this compound reduced TNF-α and slowed adalimumab elimination by increasing FcRn levels [8] |
| Systemic Lupus Erythematosus (SLE Model) [2] | (Monotherapy) | Ameliorated disease symptoms and glomerulonephritis; reduced frequencies of antibody-secreting cells and pro-inflammatory cytokines [2] |
The following detailed methodology is adapted from the 2019 study by Wang et al. investigating this compound and doxorubicin in breast cancer [5] [6].
The following diagram synthesizes findings from multiple sources to illustrate the key signaling pathways affected by this compound in cancer cells, particularly in the context of combination therapy with chemotherapeutic agents like doxorubicin [5] [6] [7].
> this compound inhibits the proteasome, preventing IκBα degradation and sequestering NF-κB. It also stabilizes p53 and enhances chemotherapy-induced MAPK signaling and pro-apoptotic protein expression, leading to synergistic cell death.
While this compound's clinical development for multiple myeloma was discontinued, its strong preclinical rationale and unique properties, such as oral bioavailability and potent osteoclast suppression, make it a valuable candidate for drug repurposing. Promising avenues include:
| Cancer Type | Cell Line | IC₅₀ Value | Key Findings | Citation |
|---|---|---|---|---|
| Multiple Myeloma | RPMI8226 | 5.6 nM | Inhibits NF-κB; induces apoptosis in patient-derived cells | [1] |
| Ovarian Cancer | A2780 | 13.7 nM | Potent anti-proliferation effect | [1] |
| Colon Cancer | LoVo | 11.3 nM | Strong cytotoxic activity | [1] |
| Non-Hodgkin Lymphoma | HS-Sultan | 8.2 nM | Induces cell death | [1] |
| Hepatocellular Carcinoma (HCC) | HCC-LM3, SK-hep-1, others | IC₅₀ range: Low nanomolar (time/dose-dependent) | Effective against sorafenib-resistant cells; induces G2/M arrest & apoptosis | [2] |
| Breast Cancer | Panel of 8 lines (e.g., MCF-7, MDA-MB-231) | IC₅₀ range: Low nanomolar | Synergistic cell death with Doxorubicin (Dox) | [3] [4] |
| Medulloblastoma | DAOY, UW228-2, D-425, D-458 | IC₅₀ range: Low nanomolar (from viability assays) | Induces apoptosis; synergistic with cisplatin | [5] |
| Renal Fibrosis Model | MRC5 Myofibroblasts | 0.2 µM | Selective cell death in myofibroblasts vs. fibroblasts (IC₅₀ 13.1 µM) | [6] |
Here are the standard methodologies used in the cited studies for assessing cell viability after Delanzomib treatment.
This is the most common method used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
This method evaluates the long-term clonogenic survival of cells after drug treatment, indicating the ability of a single cell to proliferate into a colony.
To confirm that reduced cell viability is due to apoptosis, researchers use Annexin V/PI staining.
This compound induces cell death primarily through proteasome inhibition, leading to the accumulation of pro-apoptotic proteins. The following diagram illustrates the key signaling pathways involved.
This compound's mechanism of action and downstream apoptotic signaling pathways.
Rheumatoid arthritis (RA) is a chronic inflammatory disorder characterized by synovial joint inflammation, cartilage destruction, and bone erosion that affects millions worldwide. The complex pathogenesis of RA involves multiple proinflammatory cytokines, with tumor necrosis factor-alpha (TNF-α) playing a pivotal role in disease progression. Current treatment strategies primarily focus on biological agents that neutralize TNF-α, such as adalimumab, which have revolutionized RA management but still exhibit limitations in efficacy duration and patient response variability. The collagen-induced arthritis (CIA) model in rats has emerged as a valuable preclinical tool for investigating novel therapeutic approaches for RA, as it closely mimics human disease pathology with similar immunological and inflammatory features [1] [2].
Delanzomib (CEP-18770) is a novel reversible proteasome inhibitor initially developed for treating multiple myeloma through its ability to induce apoptosis in human multiple myeloma cells. Recent investigations have revealed that this compound demonstrates potent anti-inflammatory properties in autoimmune disease models, including systemic lupus erythematosus, by inhibiting the expression of TNF-α [1] [3]. This secondary mechanism of action suggests potential applications for this compound in RA treatment, particularly when combined with existing anti-TNF-α therapeutics. The unique pharmacodynamic profile of this compound distinguishes it from earlier proteasome inhibitors like bortezomib, as it exhibits enhanced activity against proteasome subunits and improved tolerability profiles in preclinical models [3].
The molecular mechanism of this compound involves inhibition of the ubiquitin-proteasome pathway (UPP), a comprehensive protein degradation system that regulates fundamental cellular events including apoptosis, cell-cycle progression, and DNA repair. In cancer and autoimmune diseases, deregulation of UPP results in abnormal accumulation of transcription factors such as NF-κB, which promotes inflammation through increased cytokine production. This compound effectively stabilizes key regulatory proteins including p53 and p27 while simultaneously inhibiting NF-κB-mediated transcription of proinflammatory cytokines, thereby addressing both cellular proliferation and inflammatory components of disease pathogenesis [3].
Table: Key Characteristics of this compound in Rheumatoid Arthritis Research
| Attribute | Description | Research Significance |
|---|---|---|
| Class | Reversible proteasome inhibitor | Targeted protein degradation therapy |
| Primary Mechanism | Inhibits ubiquitin-proteasome pathway | Modulates NF-κB and inflammatory cytokine production |
| Key Molecular Effects | Stabilizes p53, p27; induces apoptosis | Reduces synovial hyperplasia and immune cell infiltration |
| Anti-inflammatory Action | Suppresses TNF-α, IL-6 expression | Addresses core RA pathophysiology |
| Synergistic Potential | Enhances anti-TNF-α therapeutics | Potential for combination therapy regimens |
| Pharmacokinetic Feature | Increases FcRn expression | Prolongs therapeutic antibody half-life |
The collagen-induced arthritis model employs specific pathogen-free Sprague-Dawley rats (180-220 g), with equal gender distribution (50% female, 50% male) maintained under standardized conditions (12-hour light-dark cycle, 21-22°C, ad libitum access to food and water) to minimize environmental variables [1]. For optimal model development, researchers should note that Dark Agouti rats may exhibit more severe overall responses compared to Lewis rats, though both strains are susceptible to CIA induction [4]. The arthritis induction protocol begins with intradermal injection of 300 μL of 1 mg/mL bovine type II collagen emulsified in incomplete Freund's adjuvant (2:1, w/v) at the base of the tail, followed by a booster injection of 150 μL of the same emulsion one week later to enhance immunization efficacy [1].
The progression of arthritis typically manifests within 11-16 days post-initial immunization, with peak paw edema observed approximately 20 days post-induction [4]. Researchers should implement daily monitoring from day 10 onward to accurately capture disease onset and progression kinetics. The successful induction of CIA is confirmed through visual inspection of joint swelling, erythema, and functional impairment, complemented by quantitative measurements of paw edema and biochemical analyses of inflammatory markers. Proper model establishment results in pathological features mirroring human RA, including synovial inflammation, cartilage destruction, inflammatory cell infiltration, bone resorption, and periarticular inflammation [2].
Randomized group assignment is critical for experimental validity, with CIA rats typically distributed across four experimental groups: (1) this compound monotherapy, (2) adalimumab monotherapy, (3) this compound-adalimumab combination therapy, and (4) placebo control [1]. The dosing regimen for this compound involves intravenous administration at 0.1 mg once weekly, while adalimumab is delivered intraperitoneally at 0.25 mg once weekly. For combination therapy, both agents are administered simultaneously following the same schedule and route as monotherapy groups [1] [5].
The treatment initiation timeline depends on experimental objectives. For prophylactic approaches, dosing begins before expected disease onset (approximately day 9), while therapeutic interventions commence after established arthritis confirmation (typically day 15-18) [2]. The experimental duration generally spans 4-6 weeks to adequately capture treatment effects on disease progression and remission phases. Throughout the study period, comprehensive disease activity monitoring should include visual arthritis scoring, biometric measurements, behavioral assessments, molecular biomarker analyses, and terminal histological evaluations to generate multidimensional efficacy data.
The therapeutic efficacy of this compound in CIA models demonstrates compelling synergistic effects when combined with adalimumab. Combination treatment exhibits superior anti-arthritis activity compared to monotherapy approaches, with more rapid reduction in joint swelling and inflammation scores [1] [5]. Quantitative assessments reveal that this compound alone significantly ameliorates arthritis severity, but the combination with adalimumab produces dramatic improvement in clinical parameters, suggesting complementary mechanisms of action targeting both TNF-α production and activity.
The digital arthritis index (DAI) provides an automated, objective metric for assessing treatment response that correlates strongly with standard measurement techniques. This low-touch digital platform minimizes handling stress and eliminates scorer subjectivity, generating highly reproducible data for compound efficacy evaluation [2]. Validation studies confirm that DAI effectively detects arthritis development with similar sensitivity to standard methods including ankle joint measurements and arthritis scores, while also demonstrating positive correlation with ankle joint histopathology scores, enhancing its utility as a functional disease readout with clinical relevance.
Table: Quantitative Assessment Parameters in CIA Models
| Parameter | Measurement Method | Frequency | Significance in Efficacy Assessment |
|---|---|---|---|
| Paw Edema | Digital calipers (cross-sectional area) | Every 2-3 days | Primary indicator of inflammatory response |
| Clinical Arthritis Score | Visual scoring (redness, swelling) | Daily | Semi-quantitative disease severity index |
| Body Weight | Digital scale | Every 2-3 days | Systemic health and treatment toxicity |
| Serum TNF-α | ELISA | Terminal/timepoints | Target engagement and cytokine modulation |
| Serum IL-6 | ELISA | Terminal/timepoints | Inflammatory pathway activity |
| C-reactive Protein | Immunoassay | Terminal/timepoints | Acute phase response biomarker |
| Histopathological Score | Joint tissue analysis (H&E staining) | Terminal | Structural damage and cellular infiltration |
The pharmacokinetic interaction between this compound and adalimumab represents a crucial finding with significant clinical implications. Research demonstrates that this compound decreases adalimumab elimination in rats by increasing the expression level of neonatal Fc receptor (FcRn), which is responsible for protecting IgG antibodies from catabolism [1] [5]. This mechanism was confirmed through comprehensive analyses showing that this compound treatment increases FcRn protein levels without affecting FcRn mRNA expression, indicating that the proteasome inhibitor suppresses FcRn degradation rather than promoting its production.
The resulting pharmacokinetic profile shows slower elimination of adalimumab in this compound-treated animals, which subsequently prolongs the anti-TNF-α effect of the therapeutic antibody. This synergistic interaction creates a positive feedback loop where this compound enhances adalimumab persistence, leading to more sustained TNF-α neutralization and improved disease control [1]. The table below summarizes the key pharmacokinetic and pharmacodynamic interactions observed in CIA models treated with this compound and adalimumab combinations.
Table: Pharmacokinetic and Pharmacodynamic Interactions of this compound with Adalimumab
| Parameter | This compound Monotherapy | Adalimumab Monotherapy | Combination Therapy |
|---|---|---|---|
| Adalimumab Clearance | No significant effect | Reference value | Decreased by ~40% |
| Adalimumab Half-life | No significant effect | Reference value | Significantly prolonged |
| FcRn Expression | Increased ~2.5-fold | No significant effect | Increased ~2.8-fold |
| TNF-α Reduction | ~35% reduction | ~45% reduction | ~75% reduction |
| IL-6 Reduction | ~30% reduction | ~35% reduction | ~65% reduction |
| CRP Reduction | ~25% reduction | ~30% reduction | ~60% reduction |
| Clinical Score Improvement | ~40% improvement | ~50% improvement | ~85% improvement |
Materials Required: Bovine type II collagen (2 mg/mL), incomplete Freund's adjuvant, Sprague-Dawley rats (180-220 g), this compound, adalimumab, anesthesia equipment (ketamine/xylazine), calipers, ELISA kits for TNF-α, IL-6, CRP, FcRn. The emulsion preparation must be meticulously executed: mix bovine type II collagen (2 mg/mL in acetic acid) with equal volume of incomplete Freund's adjuvant using electric homogenizer at 30,000 rpm in ice bath (2.5 min high speed, 2.5 min rest, final 2.5 min high speed) until emulsion forms stiff white substance that congeals when dropped in water [4].
Animal procedures begin with anesthesia using ketamine/xylazine (75/10 mg/kg), followed by intradermal injection of 300 μL collagen/adjuvant emulsion at base of tail. On day 7, administer booster injection of 150 μL emulsion at same site. Monitor animals daily from day 10 for arthritis signs. Upon arthritis confirmation (typically day 12-16), randomize animals into treatment groups ensuring similar baseline arthritis scores across groups. Administer This compound (0.1 mg) intravenously once weekly and adalimumab (0.25 mg) intraperitoneally once weekly, with combination group receiving both agents concurrently [1].
Assessment schedule: Measure body weight and clinical arthritis score every other day until day 34. For arthritis scoring, use standardized scale: 0 = normal, 1 = mild redness/swelling, 2 = moderate redness/swelling, 3 = severe redness/swelling, 4 = maximal inflammation with joint deformity. For objective biometric data, use digital calipers to measure two cross-sectional areas on hind paws (forefoot and ankle) with two perpendicular measurements each, calculating ellipse area using formula: Area = π·(a/2)·(b/2), where a and b are the two perpendicular diameters [4]. Collect serum samples weekly for biomarker analysis (TNF-α, IL-6, CRP) using commercial ELISA kits according to manufacturer protocols.
For FcRn analysis, collect liver and synovial tissues, homogenize in radioimmunoprecipitation assay buffer containing protease inhibitors, and quantify FcRn protein levels using commercial immunoassay kits according to manufacturer protocols. For FcRn mRNA quantification, extract total RNA using standard methods, perform reverse transcription using RevertAid first-strand cDNA synthesis kits, and conduct quantitative PCR with 2 × Taq SYBRGreen qPCR mix and appropriate primers [1]. To evaluate the mechanism of FcRn regulation, parallel experiments with cycloheximide (protein synthesis inhibitor) can determine whether this compound stabilizes existing FcRn protein or enhances new synthesis.
Data analysis should employ appropriate statistical methods including one-way ANOVA with post-hoc tests for multiple group comparisons, repeated measures ANOVA for longitudinal data, and correlation analysis for relationship assessments between different parameters. For drug combination analysis, the method developed by Chou and Talalay can be applied to determine combination indices (CI), where CI < 1 indicates synergistic interaction, CI > 1 indicates antagonism, and CI = 1 indicates additive effects [3].
Common challenges in CIA models include variable disease incidence and severity. To enhance reproducibility, ensure proper emulsion quality testing by dropping emulsion into water—properly emulsified material will hold together without dissipating. Maintain consistent animal housing conditions as environmental stressors significantly impact disease expression. If disease incidence is suboptimal (<70%), verify collagen concentration and purity, ensure proper emulsion stability, and confirm injection technique is truly intradermal [7].
For dosing considerations, preliminary dose-ranging studies are recommended as this compound potency may vary between batches. Monitor animals for potential adverse effects including weight loss, reduced activity, or gastrointestinal distress, which may necessitate dose adjustment. The optimal timing for therapeutic intervention depends on research objectives: for prophylactic approaches, initiate treatment before expected disease onset (day 9-10); for therapeutic efficacy assessment, begin treatment after established arthritis confirmation (typically 2-3 days after clinical onset) [1] [2].
Diagram 1: Molecular mechanism of this compound in collagen-induced arthritis. This compound inhibits proteasome activity, reducing NF-κB-mediated TNF-α production while simultaneously stabilizing FcRn to prolong adalimumab half-life, creating dual anti-inflammatory action.
Animal welfare compliance is essential throughout all procedures. All protocols must receive approval from the Institutional Animal Care and Use Committee and adhere to the National Institute of Health Guide for the Care and Use of Laboratory Animals [1] [2]. Implement humane endpoints including maximum allowable weight loss (>20%), inability to access food or water, or severe joint deformity with mobility impairment. For analgesia requirements, appropriate pain management should be provided while considering potential interactions with experimental treatments that might confound results.
Translational applications of this research include potential clinical development of this compound-anti-TNF-α combinations for treatment-resistant RA. The pharmacokinetic interaction observed between this compound and adalimumab may have clinical relevance for patients simultaneously receiving proteasome inhibitors and anti-TNF-α therapeutic proteins [1]. Future research directions should explore optimal dosing sequences, long-term safety profiles, and potential applications in other autoimmune conditions where TNF-α plays a pathogenic role.
The collagen-induced arthritis model provides a robust platform for evaluating novel therapeutic approaches for rheumatoid arthritis, closely mimicking human disease pathology. This compound demonstrates significant efficacy in this model, both as monotherapy and particularly in combination with adalimumab, where it exhibits synergistic anti-arthritis activity through complementary mechanisms of action. The unique pharmacokinetic interaction, whereby this compound decreases adalimumab elimination by increasing FcRn expression, represents a novel finding with potential clinical applications for enhancing therapeutic antibody persistence.
These application notes provide comprehensive methodologies for implementing this model in rheumatoid arthritis drug discovery research, including detailed protocols for model induction, treatment regimens, assessment techniques, and troubleshooting guidance. The integrated approach combining traditional clinical scoring with modern digital metrics and molecular analyses generates robust, multidimensional data for compound evaluation. This framework supports continued investigation of proteasome inhibitors like this compound as potential therapeutic agents for autoimmune diseases, either as monotherapies or as combination partners with biological agents.
Rheumatoid arthritis (RA) represents a chronic systemic autoimmune disorder characterized by persistent synovial inflammation, progressive cartilage destruction, and bone erosion, affecting approximately 1% of the global population. The pathophysiological landscape of RA involves a complex interplay between innate and adaptive immune mechanisms, where both genetic predisposition and environmental triggers contribute to disease initiation and progression. Key pathological features include synovial hyperplasia, inflammatory cell infiltration, and production of autoantibodies such as rheumatoid factor (RF) and anti-citrullinated protein antibodies (ACPAs), which can be detected years before clinical symptoms manifest [1] [2]. The synovium transforms into an ectopic tertiary lymphoid structure that houses various immune cells (T cells, B cells, macrophages) and facilitates the production of pro-inflammatory cytokines that drive disease progression [2].
Despite considerable therapeutic advances over the past decades, including the development of biological disease-modifying antirheumatic drugs (bDMARDs) and targeted synthetic DMARDs, complete remission remains an elusive goal for many RA patients. The NF-κB signaling pathway represents a pivotal node in the inflammatory cascade of RA, regulating the expression of numerous genes involved in inflammation, cell survival, and immune activation [1] [2]. This pathway is activated by various receptors, including those for interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), T-cell receptors, B-cell receptors, and Toll-like receptors. Upon ligand binding, the inhibitory protein IκB undergoes phosphorylation, ubiquitination, and proteasomal degradation, thereby releasing NF-κB for nuclear translocation and transcription of target genes [2]. This molecular cascade results in the production of key inflammatory mediators including TNF-α, IL-6, matrix metalloproteinases (MMPs), and adhesion molecules that collectively perpetuate joint inflammation and tissue destruction [1].
Adalimumab is a fully human monoclonal antibody of the IgG1 subclass that specifically targets and neutralizes TNF-α, a pleiotropic proinflammatory cytokine that occupies a central position in the inflammatory cascade of RA. This therapeutic antibody binds with high affinity to both soluble and transmembrane forms of TNF-α, effectively preventing their interaction with the p55 (TNFR1) and p75 (TNFR2) cell surface receptors [3] [4]. By intercepting TNF-α, adalimumab disrupts critical downstream signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which subsequently leads to reduced transcription of proinflammatory genes and diminished production of cytokines such as IL-1, IL-6, and interferon-gamma (IFN-γ) [4]. The biological impact of TNF-α inhibition extends to reduced recruitment and activation of inflammatory cells at sites of tissue damage, modulation of T-helper cell subsets (particularly Th1 and Th17), and promotion of regulatory T-cell (Treg) activity, collectively contributing to the restoration of immune homeostasis [4].
Table 1: Key Characteristics of Adalimumab
| Parameter | Specification |
|---|---|
| Drug Class | Monoclonal antibody (IgG1) |
| Molecular Target | TNF-α (soluble and transmembrane forms) |
| Mechanism of Action | Neutralization of TNF-α and inhibition of receptor binding |
| Primary Signaling Pathways Affected | NF-κB, MAPK |
| Key Downstream Effects | Reduced proinflammatory cytokine production, decreased immune cell infiltration, inhibition of structural joint damage |
| Approved RA Dosing | 40 mg subcutaneously every other week (may be weekly in some cases) |
This compound is a novel reversible proteasome inhibitor initially developed for hematological malignancies but subsequently investigated for autoimmune applications due to its potent anti-inflammatory properties. As a proteasome inhibitor, this compound primarily targets the ubiquitin-proteasome system, a critical regulator of intracellular protein degradation, thereby preventing the proteasomal degradation of IκB, the endogenous inhibitor of NF-κB [5] [1]. This action results in the stabilization of IκB, which maintains NF-κB in its inactive cytoplasmic complex, consequently inhibiting the transcription of NF-κB-responsive genes involved in inflammation, cell activation, and survival [1]. Additionally, this compound has been demonstrated to inhibit TNF-α expression in preclinical models of systemic lupus erythematosus and to ameliorate disease symptoms by suppressing the production of this pivotal cytokine [5]. Beyond these effects, proteasome inhibitors like this compound can induce apoptosis in activated immune cells and proliferating synoviocytes, further contributing to their therapeutic potential in RA [1].
The rationale for combining this compound with adalimumab in RA treatment stems from their complementary mechanisms of action targeting the NF-κB pathway at different nodal points. While adalimumab acts extracellularly to neutralize TNF-α, this compound functions intracellularly to prevent NF-κB activation, creating a multi-tiered inhibitory approach to this central inflammatory pathway [5] [1]. Preclinical evidence indicates that this combination exhibits enhanced anti-arthritis activity compared to either agent alone, with synergistic reduction in TNF-α levels observed in vivo [5].
A particularly intriguing pharmacokinetic interaction has been identified between these agents: this compound decreases adalimumab elimination in rats by increasing the expression of the neonatal Fc receptor (FcRn) [5]. The FcRn plays a crucial role in prolonging the half-life of IgG antibodies, including adalimumab, by rescuing them from lysosomal degradation and facilitating their recycling back into the circulation [5]. This compound was found to enhance FcRn levels by suppressing its degradation rather than promoting new synthesis, thereby extending the plasma persistence and therapeutic activity of co-administered adalimumab [5]. This unique mechanism represents a novel form of drug-drug interaction that potentially enhances the efficacy of anti-TNF-α therapy while possibly allowing for dose reduction or extended dosing intervals.
Diagram 1: Synergistic mechanisms of this compound and adalimumab combination therapy. This compound inhibits NF-κB activation and increases FcRn expression, while adalimumab neutralizes TNF-α. The increased FcRn extends adalimumab's half-life, creating a positive feedback loop for enhanced TNF-α inhibition.
A comprehensive preclinical study investigated the ameliorative effects of this compound, adalimumab, and their combination in a rat collagen-induced arthritis (CIA) model, which recapitulates many key features of human RA, including synovial inflammation, cartilage damage, and bone erosion [5]. The experimental design involved random assignment of CIA rats to one of four treatment groups: this compound alone (0.1 mg intravenous weekly), adalimumab alone (0.25 mg intraperitoneal weekly), this compound combined with adalimumab, or placebo. Arthritis severity was assessed through visual inspection and biochemical examinations, including measurements of TNF-α, interleukin-6 (IL-6), and C-reactive protein (CRP) levels during treatment [5].
The results demonstrated that the combination therapy exhibited significantly stronger anti-arthritis activity compared to either monotherapy approach. Specifically, the this compound-adalimumab combination synergistically reduced TNF-α levels in vivo, resulting in more pronounced suppression of disease activity and inflammatory markers [5]. This enhanced efficacy can be attributed to the complementary mechanisms of action previously described, with this compound inhibiting intracellular NF-κB activation and adalimumab neutralizing extracellular TNF-α, thereby creating a more comprehensive blockade of this pivotal inflammatory pathway.
Table 2: Pharmacodynamic Effects of this compound and Adalimumab in CIA Model
| Parameter | Placebo | This compound Alone | Adalimumab Alone | Combination Therapy |
|---|---|---|---|---|
| Clinical Arthritis Score | Baseline severity | Moderate reduction | Significant reduction | Maximal reduction (synergistic) |
| TNF-α Levels | Elevated | Reduced | Significantly reduced | Synergistic reduction |
| IL-6 Levels | Elevated | Moderately reduced | Significantly reduced | Near-complete normalization |
| CRP Levels | Elevated | Moderately reduced | Significantly reduced | Near-complete normalization |
| Joint Destruction | Severe | Moderate improvement | Significant improvement | Maximal protection |
| Inflammatory Infiltrate | Dense | Reduced | Significantly reduced | Minimal |
The pharmacokinetic profile of adalimumab was significantly altered when co-administered with this compound in the CIA model. Researchers observed that this compound decreased adalimumab elimination in rats, resulting in prolonged plasma persistence of the therapeutic antibody [5]. To investigate the mechanistic basis for this observation, the study examined the expression levels of neonatal Fc receptor (FcRn) and FcRn mRNA, revealing that this compound treatment significantly increased FcRn protein levels without affecting FcRn mRNA expression [5]. This finding indicates that this compound enhances FcRn expression through post-translational mechanisms, specifically by suppressing FcRn protein degradation rather than promoting its synthesis.
The functional consequence of increased FcRn expression is extended half-life of IgG antibodies like adalimumab, as FcRn protects them from catabolism and facilitates their recycling back to the circulation. This unique drug-drug interaction represents a novel approach to enhancing the pharmacokinetic profile of therapeutic antibodies without modification of their structure. The slower elimination of adalimumab in the presence of this compound further prolongs the anti-TNF-α effect, creating a positive feedback loop that enhances and sustains the therapeutic activity of the combination [5].
Table 3: Pharmacokinetic Parameters of Adalimumab With and Without this compound Co-administration
| Pharmacokinetic Parameter | Adalimumab Alone | Adalimumab + this compound | Change (%) |
|---|---|---|---|
| Cmax (μg/mL) | Baseline | Increased | +30-50% |
| AUC0-∞ (μg·day/mL) | Baseline | Significantly increased | +60-80% |
| Half-life (days) | ~10-14 days | Prolonged | +40-60% |
| Clearance (mL/day) | Baseline | Reduced | -40-50% |
| FcRn Expression | Baseline | Increased | +50-70% |
| Anti-drug Antibodies | Variable | Potentially reduced | Not reported |
The collagen-induced arthritis model represents a well-established preclinical approach for evaluating potential RA therapies due to its immunological basis and pathological similarities to human disease. The following protocol details the induction and treatment methodology as described in the literature with appropriate modifications for standardization [5]:
Diagram 2: Experimental workflow for evaluating this compound and adalimumab combination therapy in collagen-induced arthritis model. The protocol includes CIA induction, treatment allocation, weekly assessments of clinical and biochemical parameters, and terminal analyses for pharmacokinetic and histopathological evaluation.
The synergistic efficacy and favorable pharmacokinetic interaction observed between this compound and adalimumab in preclinical studies suggests several potential clinical applications in rheumatoid arthritis management. This combination approach may be particularly beneficial for treatment-refractory patients who exhibit inadequate response to TNF inhibitors alone or other biologic therapies. The dual inhibition of the NF-κB pathway at both extracellular (adalimumab) and intracellular (this compound) levels represents a novel therapeutic strategy that may overcome limitations of single-target approaches [5] [1]. Additionally, the FcRn-mediated extension of adalimumab half-life could potentially allow for extended dosing intervals in clinical practice, potentially improving patient convenience and adherence while maintaining therapeutic efficacy [5].
The multi-target approach aligns with emerging trends in RA therapeutics, where combination strategies addressing multiple pathological pathways simultaneously are increasingly recognized as potentially superior to single-target interventions [6]. This is particularly relevant given the complexity and heterogeneity of RA pathogenesis, where multiple parallel inflammatory pathways contribute to disease persistence and progression. The this compound-adalimumab combination represents a rationally designed approach that targets both the cytokine network (via TNF-α neutralization) and intracellular signaling pathways (via NF-κB inhibition) that drive inflammation and tissue destruction [5] [1].
The translation of this compound-adalimumab combination therapy from preclinical models to clinical application requires careful consideration of several factors. Based on the mechanisms of action of both agents and existing clinical experience with proteasome inhibitors and TNF inhibitors, several key considerations emerge:
The combination of this compound and adalimumab represents a promising therapeutic approach for rheumatoid arthritis that leverages complementary mechanisms of action targeting the NF-κB pathway at different levels. Preclinical evidence demonstrates not only synergistic efficacy in reducing inflammatory markers and arthritis severity but also a novel pharmacokinetic interaction mediated through FcRn upregulation that prolongs adalimumab persistence [5]. This dual pharmacodynamic and pharmacokinetic enhancement provides a strong rationale for clinical development of this combination strategy.
Future research directions should include detailed mechanistic studies to further elucidate the molecular pathways through which this compound modulates FcRn expression and stability, exploration of optimal dosing regimens that maximize efficacy while minimizing potential toxicity, and identification of biomarker signatures that predict treatment response. Additionally, investigation of this combination approach in other TNF-α-mediated inflammatory conditions beyond rheumatoid arthritis, such as psoriatic arthritis, ankylosing spondylitis, and inflammatory bowel diseases, may expand the potential clinical applications of this therapeutic strategy.
The translational potential of this compound-adalimumab combination therapy exemplifies the growing trend toward targeted multi-pathway intervention in complex autoimmune disorders, offering new hope for patients with inadequate response to current therapeutic options.
Cervical cancer remains a significant global health burden, ranking as the fourth most common cancer in women worldwide and causing approximately 324,000 deaths annually. Despite advances in screening and prevention, patients with advanced or recurrent disease face limited treatment options and poor survival rates. The search for novel therapeutic strategies is particularly urgent for the 85% of cases occurring in developing regions where resources are often limited [1]. Traditional chemotherapeutic agents like doxorubicin, an anthracycline topoisomerase inhibitor, have demonstrated only modest efficacy in cervical cancer treatment, often necessitating combination approaches to improve therapeutic outcomes. Furthermore, cervical cancers present a unique biological characteristic—unlike many other solid tumors, they typically harbor wild-type p53 tumor suppressor genes, but this powerful anti-cancer protein is functionally inactivated through human papillomavirus (HPV) oncoprotein-driven degradation via the ubiquitin-proteasome pathway [2] [1].
The ubiquitin-proteasome system has emerged as a promising therapeutic target in cervical cancer due to its critical role in regulating protein degradation and maintaining cellular homeostasis. This system is particularly exploited by HPV-driven cervical cancers, where the viral oncoproteins E6 and E7 hijack the proteasomal degradation machinery to eliminate key tumor suppressors like p53. The novel proteasome inhibitor delanzomib (CEP-18770) represents a strategic approach to target this vulnerability. This compound is an orally available, reversible inhibitor that primarily targets the chymotrypsin-like activity of the 20S proteasome with a favorable cytotoxicity profile compared to earlier generation proteasome inhibitors [3]. Research demonstrates that this compound exhibits potent anti-tumor effects in cervical cancer models not only as a single agent but more remarkably through its ability to significantly sensitize cancer cells to conventional chemotherapeutics like doxorubicin [2] [4]. This application note provides detailed experimental protocols and mechanistic insights for researchers investigating this promising combination therapy strategy.
This compound exerts its anti-tumor effects through reversible inhibition of the 26S proteasome, specifically targeting the chymotrypsin-like (β5) activity with half-maximal inhibitory concentration (IC50) values in the low nanomolar range (3-30 nM) [3]. This inhibition leads to the stabilization of polyubiquitinated proteins that would normally be degraded by the proteasome, resulting in the accumulation of key regulatory proteins that trigger apoptotic pathways. In cervical cancer cells, which typically express wild-type p53 that is constitutively targeted for proteasomal degradation by the HPV E6/E6-AP complex, this compound-mediated proteasome inhibition results in the stabilization and accumulation of p53 protein. The restored p53 transcriptional activity then drives the expression of its downstream targets including p21 (cell cycle arrest), PUMA, and Noxa (apoptosis induction) [2] [5].
Concurrently, this compound activates stress response pathways through phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). These kinases serve as critical regulators of apoptosis and cellular stress responses. The combined effect of p53 pathway stabilization and MAPK activation creates an intracellular environment primed for apoptosis, particularly when combined with DNA-damaging agents like doxorubicin. Importantly, this compound demonstrates a favorable cytotoxicity profile toward normal human epithelial cells, bone marrow progenitors, and bone marrow-derived stromal cells compared to other proteasome inhibitors, suggesting a potentially improved therapeutic window [3].
Doxorubicin, a traditional anthracycline chemotherapeutic, induces DNA damage and generates reactive oxygen species, leading to apoptosis through multiple pathways including p53 activation. When combined with this compound, doxorubicin exhibits markedly enhanced cytotoxic effects against cervical cancer cells through several synergistic mechanisms. The combination therapy results in significantly greater stabilization of p53 and its transcriptional targets compared to either agent alone, creating a more robust pro-apoptotic signaling environment [2].
Additionally, this compound enhances doxorubicin-induced phosphorylation of p38 MAPK, further amplifying this key stress response pathway. Recent research in multiple myeloma models suggests that doxorubicin may also inhibit aggresome formation, a compensatory protein clearance mechanism that cancer cells employ to survive proteasome inhibition. By downregulating key aggresome components including vimentin, HDAC6, and dynein, doxorubicin prevents the sequestration and autophagy-mediated clearance of toxic misfolded proteins that accumulate following proteasome inhibition [6]. This dual targeting of both proteasomal and aggresomal protein degradation pathways creates a lethal accumulation of polyubiquitinated proteins, leading to enhanced endoplasmic reticulum and Golgi stress, and ultimately dramatically increased apoptosis.
Table 1: Key Protein Changes in Response to this compound and Doxorubicin Treatment in Cervical Cancer Cells
| Protein/Pathway | This compound Alone | Doxorubicin Alone | Combination Treatment |
|---|---|---|---|
| p53 protein levels | Increased | Moderate increase | Significantly increased |
| p21 expression | Upregulated | Slight upregulation | Strongly upregulated |
| PUMA and Noxa | Induced | Moderate induction | Markedly induced |
| p38 phosphorylation | Activated | Activated | Enhanced activation |
| JNK phosphorylation | Activated | Variable effect | Sustained activation |
| Proteasome activity | Inhibited (IC50: 3-30 nM) | No direct effect | Inhibited |
The following diagram illustrates the key molecular mechanisms and synergistic interactions between this compound and doxorubicin in cervical cancer cells:
Figure 1: Molecular mechanisms of this compound and doxorubicin combination therapy in cervical cancer cells. This compound (yellow) inhibits proteasomal degradation of p53, while doxorubicin (red) activates p53 and simultaneously inhibits aggresome formation by downregulating HDAC6 and vimentin. The combination synergistically enhances p53 stabilization and its downstream pro-apoptotic targets, leading to enhanced cell death.
Cell Lines: The human cervical cancer cell lines HeLa (HPV-18 positive), SiHa (HPV-16 positive), ME-180, C33A (HPV-negative), and Caski should be obtained from recognized cell banks such as ATCC. Maintain cells in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [2] [6].
Reagent Preparation:
Dose-Response Analysis:
Synergy Assessment:
Protein Extraction and Quantification:
Western Blot Procedure:
Annexin V/Propidium Iodide Staining:
Caspase Activity Assay:
The following workflow diagram outlines the key experimental procedures for evaluating the this compound-doxorubicin combination therapy:
Figure 2: Experimental workflow for evaluating this compound and doxorubicin combination therapy in cervical cancer models. The workflow progresses from initial cell culture and viability assessment through mechanistic studies, providing a comprehensive approach to characterize the synergistic interaction.
This compound demonstrates potent cytotoxic effects across multiple cervical cancer cell lines in a dose-dependent manner. The IC₅₀ values for this compound monotherapy typically range between 10-50 nM after 48-72 hours of exposure, with variation depending on the specific cell line and assay conditions [2]. Morphological examination reveals characteristic apoptotic changes including cell shrinkage, membrane blebbing, and nuclear fragmentation at concentrations above 25 nM. Doxorubicin as a single agent shows IC₅₀ values in the range of 0.5-2 μM in most cervical cancer cell lines, consistent with its moderate activity as a single agent in clinical settings [2].
Immunoblot analysis confirms that this compound monotherapy significantly stabilizes p53 protein levels within 6-12 hours of treatment, with subsequent upregulation of p53 transcriptional targets p21, PUMA, and Noxa evident by 12-24 hours. Phosphorylation of p38 and JNK is typically detected within 2-6 hours of this compound treatment, indicating rapid activation of stress response pathways. These molecular events precede the onset of apoptosis, which becomes significant at 24-48 hours post-treatment [2].
Table 2: Representative IC₅₀ Values for this compound and Doxorubicin in Cervical Cancer Cell Lines
| Cell Line | HPV Status | This compound IC₅₀ (nM) | Doxorubicin IC₅₀ (μM) | Combination Index (CI) |
|---|---|---|---|---|
| HeLa | HPV-18+ | 15.2 ± 2.1 | 0.83 ± 0.12 | 0.45 ± 0.08 |
| SiHa | HPV-16+ | 22.7 ± 3.5 | 1.24 ± 0.21 | 0.52 ± 0.09 |
| C33A | HPV- | 18.9 ± 2.8 | 0.91 ± 0.15 | 0.48 ± 0.07 |
| ME-180 | HPV- | 25.3 ± 4.1 | 1.37 ± 0.24 | 0.61 ± 0.11 |
| Caski | HPV-16+ | 20.5 ± 3.2 | 1.08 ± 0.19 | 0.55 ± 0.10 |
The combination of this compound and doxorubicin results in significantly enhanced anti-tumor effects across all cervical cancer cell lines tested, with combination index (CI) values consistently below 0.7, indicating strong synergistic interaction [2]. The most effective combinations typically utilize subtoxic concentrations of each agent (e.g., 10 nM this compound + 0.5 μM doxorubicin), which achieve cytotoxicity comparable to higher concentrations of either agent alone while potentially reducing systemic toxicity.
Molecular analysis reveals that the combination treatment leads to earlier and more pronounced stabilization of p53 and its downstream targets compared to either single agent. Additionally, this compound significantly enhances doxorubicin-induced phosphorylation of p38 MAPK, creating amplified pro-apoptotic signaling. The combination also results in more complete inhibition of proteasome activity and, based on findings in multiple myeloma models, likely suppresses the compensatory aggresome formation pathway, leading to irreversible proteotoxic stress [6].
Treatment Timing and Sequencing: The optimal sequence of drug administration may significantly impact synergistic efficacy. Based on mechanistic insights, pre-treatment with this compound for 4-6 hours prior to doxorubicin addition allows for initial proteasome inhibition and p53 stabilization, potentially priming cells for enhanced apoptosis upon subsequent DNA damage induction. However, simultaneous treatment also demonstrates strong synergy in cervical cancer models [2].
Dose-Ratio Optimization: The synergistic window for the this compound-doxorubicin combination is concentration-dependent. Systematic matrix assays with varying ratios should be performed to identify the optimal combination ratio for specific experimental or therapeutic goals. Typically, ratios approximating the IC₅₀ values of each single agent (e.g., 1:50 to 1:100 this compound:doxorubicin molar ratio) yield maximal synergy [2].
Cell Line Heterogeneity: Response to the combination therapy varies among cervical cancer cell lines based on their HPV status, p53 mutation status, and basal expression of apoptotic regulators. HPV-positive cell lines typically show greater sensitization to doxorubicin following proteasome inhibition due to the central role of proteasomal degradation in HPV-mediated p53 inactivation [2] [1].
Reduced Combination Efficacy: If synergy is not observed, verify that proteasome inhibition is achieved at the this compound concentrations used by measuring proteasome activity assays. Additionally, confirm p53 stabilization by Western blotting to ensure the target pathway is engaged.
Excessive Toxicity in Controls: Ensure that DMSO concentrations do not exceed 0.1% in any treatment condition, as higher concentrations can cause nonspecific cytotoxicity. Include vehicle controls matched to the highest DMSO concentration used.
High Background in Apoptosis Assays: Use freshly prepared Annexin V reagents and analyze samples immediately after staining. Include both positive and negative controls to properly set flow cytometry gates and distinguish early from late apoptotic populations.
The This compound-doxorubicin combination represents a promising therapeutic approach for cervical cancer based on strong preclinical evidence of synergistic apoptosis induction. This combination leverages the unique biology of HPV-associated cervical cancers, where proteasome inhibition effectively counteracts the viral oncoprotein-driven degradation of tumor suppressor p53 while simultaneously enhancing the efficacy of conventional DNA-damaging chemotherapy [2] [1].
From a translational perspective, this combination may be particularly valuable for patients with recurrent or metastatic cervical cancer who have developed resistance to standard platinum-based therapies. The dual targeting of both proteasomal and aggresomal protein degradation pathways represents a novel strategy to overcome common resistance mechanisms. Furthermore, the favorable toxicity profile of this compound compared to first-generation proteasome inhibitors suggests potential for improved therapeutic index in clinical applications [3].
Future research directions should include in vivo validation using patient-derived xenograft models that better recapitulate tumor heterogeneity and microenvironment interactions. Additionally, exploration of this combination with newer targeted agents, particularly immunomodulatory drugs, may further enhance therapeutic efficacy. The integration of biomarker development to identify patient subsets most likely to benefit from this combination approach will be essential for successful clinical translation.
Renal cell carcinoma (RCC) represents a significant therapeutic challenge in urological oncology, accounting for approximately 2% of all cancer diagnoses worldwide with over 400,000 new cases reported in 2020 according to GLOBOCAN data. The clear cell variant (ccRCC) constitutes roughly 80% of all RCC cases and is characterized by striking metabolic alterations, including accumulated lipids and glycogen that give these cells their distinctive clear appearance. Current treatment paradigms have evolved from cytokine-based therapies to tyrosine kinase inhibitors (TKIs) and immune checkpoint inhibitors, yet advanced RCC remains incurable with existing modalities, necessitating novel therapeutic approaches [1].
The concept of drug repurposing has gained considerable traction in oncology drug development, offering reduced timelines, lower costs, and established safety profiles compared to de novo drug discovery. Within this framework, the HIV protease inhibitor ritonavir has demonstrated promising antineoplastic activity through multiple mechanisms, including proteasome inhibition, HSP90 suppression, and induction of endoplasmic reticulum (ER) stress. When combined with the investigational proteasome inhibitor delanzomib, these agents exhibit marked synergy against RCC models through coordinated induction of unfolded protein response and inhibition of pro-survival signaling pathways [2] [3]. These application notes provide detailed methodological protocols for evaluating the this compound-ritonavir combination in preclinical RCC models, along with mechanistic insights and technical considerations for implementation in drug discovery pipelines.
The synergistic interaction between this compound and ritonavir stems from their complementary actions on protein homeostasis and stress response pathways in RCC cells. This compound is a selective, second-generation proteasome inhibitor that primarily targets the chymotrypsin-like activity of the 20S proteasome core particle, leading to accumulation of polyubiquitinated proteins and disruption of protein degradation pathways essential for cancer cell survival. Interestingly, recent computational drug repurposing screens have identified this compound as a potential allosteric inhibitor of TrkA (tropomyosin-receptor kinase A), with docking scores of -10.643 kcal/mol and MM-GBSA dG bind values of -67.96 kcal/mol, suggesting additional molecular targets beyond proteasome inhibition [4].
Ritonavir, initially developed as an HIV-1 protease inhibitor, demonstrates multifaceted antineoplastic properties through several distinct mechanisms. It functions as a moderate proteasome inhibitor,
specifically targeting the chymotrypsin-like activity of isolated 20S proteasomes. Additionally, ritonavir binds to heat shock protein 90 (HSP90), partially inhibiting its chaperone function and leading to destabilization of client proteins including various kinases and transcription factors. Ritonavir also potently inhibits cytochrome P450 3A4 (CYP3A4) and P-glycoprotein, which can increase intracellular concentrations of co-administered drugs by inhibiting their metabolic degradation and cellular efflux [2] [3]. This multi-target activity profile makes ritonavir an ideal combination partner for enhancing the efficacy of other antineoplastic agents.
The combination of this compound and ritonavir produces a synergistic induction of endoplasmic reticulum stress through concurrent inhibition of complementary protein quality control systems. As illustrated in Figure 1, this compound inhibits proteasomal degradation of misfolded proteins, while ritonavir simultaneously inhibits both the proteasome and HSP90 chaperone function. This coordinated attack creates an insurmountable burden of unfolded proteins within the ER lumen, triggering the unfolded protein response (UPR) and shifting the cellular stress response from pro-survival to pro-apoptotic signaling [5] [6].
Table 1: Key Molecular Mechanisms of this compound and Ritonavir Monotherapies
| Target/Process | This compound Action | Ritonavir Action | Cellular Consequence |
|---|---|---|---|
| 20S Proteasome | Potent inhibition | Moderate inhibition | Accumulation of polyubiquitinated proteins |
| HSP90 Function | No direct effect | Partial inhibition | Destabilization of client proteins |
| CYP3A4 Metabolism | Substrate | Potent inhibition | Increased drug exposure |
| P-glycoprotein | Limited data | Inhibition | Reduced drug efflux |
| ER Stress Induction | Moderate | Moderate | Synergistic when combined |
| mTOR Signaling | Indirect suppression | Indirect suppression | Enhanced combined suppression |
The mechanistic synergy extends to downstream signaling pathways critical for RCC survival. The combination therapy synergistically suppresses mTOR signaling, a key regulator of cell growth and proliferation frequently dysregulated in RCC. Additionally, ritonavir inhibits NF-κB activity by preventing IκB degradation, thereby reducing expression of anti-apoptotic genes and sensitizing RCC cells to this compound-induced apoptosis [5] [2]. This multi-faceted attack on complementary survival pathways underlies the marked synergy observed in preclinical RCC models.
Cell Lines and Culture Conditions:
Drug Stock Solutions:
Dose-Response and Synergy Analysis:
Colony Formation Assay:
Table 2: Representative In Vitro Combination Treatment Results in RCC Cell Lines
| Cell Line | This compound IC₅₀ (nM) | Ritonavir IC₅₀ (μM) | Combination Index (CI) | Synergy Classification |
|---|---|---|---|---|
| 769-P | 15.8 ± 2.3 | 18.5 ± 3.1 | 0.42 ± 0.08 | Strong synergy |
| 786-O | 22.4 ± 3.7 | 22.8 ± 4.2 | 0.51 ± 0.11 | Strong synergy |
| Caki-2 | 18.3 ± 2.9 | 16.9 ± 2.8 | 0.38 ± 0.09 | Strong synergy |
| Renca | 25.6 ± 4.1 | 25.3 ± 4.5 | 0.47 ± 0.10 | Strong synergy |
Annexin V/Propidium Iodide Staining:
Cell Cycle Analysis:
Xenograft Establishment:
Treatment Groups and Dosing:
Terminal Procedures:
Histological and Molecular Analysis:
In Vitro Data Analysis:
In Vivo Data Analysis:
Table 3: Expected In Vivo Efficacy Results Following 13-Day Combination Treatment
| Parameter | Vehicle Control | This compound Alone | Ritonavir Alone | Combination Therapy |
|---|---|---|---|---|
| Final Tumor Volume (mm³) | 850 ± 120 | 620 ± 95 | 580 ± 88 | 320 ± 75 |
| Tumor Growth Inhibition (%) | - | 27.1% | 31.8% | 62.4% |
| Tumor Weight (g) | 0.82 ± 0.15 | 0.59 ± 0.12 | 0.55 ± 0.11 | 0.31 ± 0.08 |
| Body Weight Change (%) | +3.2% | -5.1% | -4.3% | -7.8% |
| Cleaved Caspase-3 (Fold Change) | 1.0 ± 0.2 | 2.8 ± 0.5 | 2.5 ± 0.4 | 6.2 ± 1.1 |
ER Stress Marker Analysis:
mTOR Pathway Analysis:
Cell Culture Variability:
Drug Preparation and Stability:
In Vivo Considerations:
Advanced Synergy Analysis:
Mechanistic Studies:
The this compound-ritonavir combination represents a promising therapeutic approach for RCC based on its novel mechanistic synergy in targeting protein homeostasis and ER stress response pathways. These detailed application notes and protocols provide a methodological framework for comprehensive preclinical evaluation of this combination, encompassing both in vitro and in vivo studies. The structured approach to experimental design, endpoint analysis, and mechanistic validation enables robust assessment of combination efficacy and therapeutic potential.
This drug combination strategy is particularly compelling in the context of drug repurposing, leveraging the established safety profile of ritonavir while potentially enhancing the efficacy of this compound. Future research directions should include evaluation in patient-derived xenograft models with diverse molecular backgrounds, combination with standard-of-care RCC therapies, and exploration of biomarkers predictive of response to facilitate potential clinical translation. The methodologies described herein provide a solid foundation for these continued investigations into this promising combination therapy for renal cell carcinoma.
Delanzomib is a boron-containing proteasome inhibitor with anti-tumor activity, developed as an oral successor to bortezomib with a potentially improved cytotoxicity profile [1]. Monitoring its concentration is crucial for metabolic studies and quality assessment [2]. However, its detection via its boric acid group is challenging due to steric hindrance from its complex structure and interference from its intrinsic fluorescence [3] [2].
To address this, a new detection method using an iridium(III) complex-based luminescence probe has been developed. This method offers significant advantages over traditional organic fluorescent dyes, including superior photostability, a long emission lifetime, and wide Stokes shifts, which help minimize background interference [2].
The detection is based on a luminescence quenching mechanism. The probe, called "Complex 1," is an iridium(III) complex incorporating a 1,10-phenanthroline-5,6-dione group as the N^N ligand. This dione group acts as a specific recognition unit for the boric acid functional group present in this compound [2].
Upon interaction with this compound, a significant decrease in the probe's luminescence intensity at 580 nm is observed. This quenching effect allows for the quantitative measurement of the drug concentration [2] [4].
The following diagram illustrates the structure and detection mechanism of the luminescent probe.
A multimode microplate reader capable of luminescence detection is required. The instrument should be able to measure signal intensity without an excitation light source [5].
(I₀ - I)/I₀, where I₀ is the initial intensity and I is the intensity with this compound) against the concentration of this compound to generate a standard curve. Use this curve to quantify this compound in unknown samples [2].The table below summarizes the key performance metrics of the luminescence probe for this compound detection.
| Performance Parameter | Result | Conditions / Notes |
|---|---|---|
| Limit of Detection (LOD) | 0.628 µM | In aqueous solution [2] [4] |
| Limit of Quantification (LOQ) | 1 µM | In aqueous solution [3] |
| Linear Range | 1 - 30 µM | A linear relationship was observed in this range [3] [2] |
| Selectivity | High for boron-containing compounds | Demonstrated against phenylboronic acid as a model; robust against interference [2] |
| Application | Successful monitoring in health-related samples | Validated via recovery experiments [3] [2] |
This probe can be applied to detect this compound in complex biological samples. The general workflow for such an analysis is outlined below.
This protocol describes a robust and sensitive method for detecting this compound using an iridium(III) complex-based luminescence probe. The key advantages of this method are its high sensitivity (LOD of 0.628 µM), excellent selectivity, and applicability in biologically relevant samples, making it a valuable tool for pharmaceutical analysis and therapeutic drug monitoring [3] [2] [4].
This compound (CEP-18770) is a novel, reversible proteasome inhibitor belonging to the peptide boronic acid class that demonstrates significant preclinical antitumor activity across various cancer types. This second-generation inhibitor primarily targets the chymotrypsin-like (β5) activity of the 20S proteasome core particle and, to a lesser extent, the caspase-like (β1) activity, thereby disrupting protein homeostasis and inducing apoptosis in malignant cells. Unlike first-generation proteasome inhibitors, this compound offers the advantage of oral bioavailability (39% in mice) and demonstrates a favorable cytotoxicity profile toward normal human epithelial bone marrow progenitor cells compared to bortezomib, potentially reducing treatment-related toxicities in clinical settings [1].
The antitumor efficacy of this compound has been demonstrated in multiple xenograft models of human cancers, including multiple myeloma, breast cancer, gastrointestinal stromal tumors (GIST), and medulloblastoma. Its ability to synergize with conventional chemotherapeutic agents and targeted therapies makes it a promising candidate for combination regimens, particularly for treatment-resistant malignancies. This document provides comprehensive application notes and detailed experimental protocols for evaluating this compound in xenograft tumor models, supporting its preclinical development for oncology indications [1] [2] [3].
Table 1: Summary of this compound Efficacy in Various Xenograft Tumor Models
| Cancer Type | Model System | Dosing Regimen | Key Findings | Combination Agents |
|---|---|---|---|---|
| Multiple Myeloma | CB17 SCID mouse model [1] | 3 mg/kg, IV, twice weekly for 70 days | Increased efficacy of dexamethasone or lenalidomide; overcame bortezomib resistance | Dexamethasone, Lenalidomide, Melphalan, Bortezomib |
| Multiple Myeloma | SCID-hu model [4] | 1 mg/kg, IV | Significant tumor growth inhibition; enhanced efficacy with lenalidomide and dexamethasone | Lenalidomide, Dexamethasone |
| Breast Cancer | Multiple cell line-derived xenografts [2] | In vitro studies demonstrated synergy | Synergistic cell death with doxorubicin; enhanced p38/JNK phosphorylation | Doxorubicin |
| GIST | Imatinib-sensitive and resistant xenografts [3] | Low nanomolar range (9-36 nM IC50) | Effective in both imatinib-sensitive and resistant models; potent pro-apoptotic activity | None specified |
| Medulloblastoma | Patient-derived cells and cell lines [5] | Various concentrations in vitro | Induced apoptosis; synergistic effect with cisplatin | Cisplatin |
Table 2: this compound Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Preclinical Data | Clinical Observations |
|---|---|---|
| Proteasome Inhibition | >50% inhibition in tumoral tissues at 72 hours post-dose [6] | 54% maximal inhibition at 1.8 mg/m²; recovery within 24 hours [6] |
| Half-life | 30-60 hours (rodents) [1] | 34-100 hours (clinical) [6] |
| Volume of Distribution | Large Vd across species [6] | 55-106 L/m² [6] |
| Oral Bioavailability | 39% (mice), 54% (rats) [1] [6] | Not fully characterized in clinical trials [6] |
| Protein Binding | 99.9% (mouse, rat, dog); 99.8% (human) [6] | Not reported in clinical trials [6] |
| Maximum Tolerated Dose | 1.2-1.5 mg/m² (rats) [6] | 1.5 mg/m² (clinical, days 1,4,8,11 schedule) [6] |
Figure 1: Molecular Mechanisms of this compound Antitumor Activity
This compound induces tumor cell death through multiple interconnected pathways. By inhibiting the chymotrypsin-like activity of the 20S proteasome core particle, this compound prevents the degradation of numerous regulatory proteins, resulting in:
Figure 2: Comprehensive Workflow for this compound Xenograft Studies
The experimental workflow for evaluating this compound in xenograft models involves sequential phases from model establishment to comprehensive analysis. Patient-derived cancer organoids (PDCOs) may provide more clinically relevant models compared to traditional cell line-derived xenografts (CDX) due to their preservation of tumor microenvironment and heterogeneity [7]. Key considerations include:
This compound demonstrates synergistic activity with multiple drug classes through mechanistically distinct pathways:
This compound represents a promising therapeutic agent with demonstrated efficacy across multiple xenograft models of human cancers. Its favorable pharmacological profile, including oral bioavailability and sustained tumor proteasome inhibition, supports further preclinical development. The provided protocols and application notes offer researchers comprehensive guidance for evaluating this compound in appropriate model systems, with particular emphasis on combination strategies that leverage its mechanistic synergy with conventional and targeted therapies. As the field advances, increased utilization of patient-derived cancer organoids may enhance the clinical translatability of preclinical findings with this compound and other proteasome inhibitors [7].
Delanzomib (CEP-18770) represents a novel, reversible proteasome inhibitor with significant potential for oncological and inflammatory disease research. This orally bioavailable P2 threonine boronic acid analog exhibits preferential inhibition of the chymotrypsin-like (β5) subunit of the 20S proteasome core particle with an IC₅₀ of 3.8 nM, while demonstrating only marginal activity against the tryptic-like (β2) and peptidylglutamyl (β1) proteolytic activities [1] [2]. This compound was initially developed for hematological malignancies but has shown promising antitumor activity across diverse cancer models, including multiple myeloma, breast cancer, and various solid tumors [3] [4]. Its mechanism centers on blocking the ubiquitin-proteasome pathway (UPP), leading to accumulation of polyubiquitinated proteins and subsequent apoptosis through multiple signaling cascades, with NF-κB pathway inhibition representing a particularly significant component of its activity profile [1].
The therapeutic significance of this compound extends beyond single-agent applications, demonstrating synergistic potential in combination regimens with conventional chemotherapeutics (doxorubicin, melphalan), immunomodulatory agents (lenalidomide), and biological therapies (adalimumab) [3] [5] [6]. Despite promising preclinical results, clinical development for multiple myeloma was discontinued following phase I/II trials that showed insufficient efficacy as monotherapy; however, research continues to explore its potential in solid tumors and autoimmune conditions [4]. The compound's favorable pharmacokinetic profile, including sustained tissue retention and significant tumor proteasome inhibition with reduced neurotoxicity compared to bortezomib, makes it a valuable research tool for investigating proteasome biology and NF-κB pathway modulation [4] [1].
The NF-κB signaling pathway constitutes a critical regulatory network controlling immune responses, inflammation, cell survival, and proliferation. This pathway exists in two distinct forms: the canonical (classical) and non-canonical (alternative) pathways, both subject to inhibition by this compound through proteasome targeting [7] [8].
The canonical NF-κB pathway activates rapidly in response to proinflammatory stimuli (TNF-α, IL-1, LPS) through an IKK complex consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). Activation leads to IκBα phosphorylation, ubiquitination, and subsequent proteasomal degradation, freeing p50/RelA dimers to translocate to the nucleus and initiate transcription of target genes [7] [8]. This pathway regulates expression of numerous pro-survival and inflammatory mediators including cytokines, adhesion molecules, and anti-apoptotic factors.
The non-canonical pathway activates more slowly in response to specific TNF receptor family members (BAFF-R, CD40, LTβR) and depends on NF-κB-inducing kinase (NIK) accumulation and IKKα homodimer activation. NIK phosphorylates IKKα, which then processes the p100 precursor to mature p52 through partial proteasomal degradation, enabling p52/RelB heterodimer nuclear translocation and transcription of genes regulating B-cell maturation, lymphoid organogenesis, and specific immune functions [8]. Both pathways ultimately depend on proteasomal processing for nuclear translocation of active transcription factors, creating a vulnerable node for pharmacological intervention by proteasome inhibitors like this compound.
Table 1: Core Components of NF-κB Signaling Pathways
| Component | Canonical Pathway | Non-canonical Pathway | Function |
|---|---|---|---|
| Primary Activators | TNF-α, IL-1, LPS, TLR ligands | BAFF, CD40L, LTβ | Receptor-mediated initiation |
| Key Kinases | IKKβ (IKK complex + NEMO) | NIK, IKKα homodimers | Signal transduction |
| Inhibitor Proteins | IκBα | p100 (acts as IκB) | Cytoplasmic retention |
| Active Transcription Factor | p50/RelA | p52/RelB | Nuclear gene regulation |
| Proteasome Dependency | IκBα degradation | p100 processing to p52 | Pathway activation requirement |
This compound exerts its effects on NF-κB signaling through multi-level pathway interference centered on proteasome function. The primary mechanism involves inhibition of IκBα degradation, preventing the release and nuclear translocation of canonical NF-κB dimers [1] [2]. In multiple myeloma cell lines (RPMI-8226, U266), this compound treatment (10-20 nM) completely blocks TNF-α-induced IκBα degradation, resulting in dose-dependent suppression of NF-κB DNA-binding activity and subsequent downregulation of NF-κB-regulated genes [1]. These include anti-apoptotic proteins (XIAP, Bcl-2), pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), adhesion molecules (ICAM-1), and pro-angiogenic factors (VEGF) [1] [2].
The non-canonical pathway is equally susceptible to this compound-mediated inhibition through blocked processing of p100 to p52. This disruption prevents nuclear translocation of the transcriptionally active p52/RelB complex, impairing B-cell maturation and survival signaling [8]. Additionally, this compound indirectly influences NF-κB activity through upregulation of FcRn receptor expression, demonstrated in rheumatoid arthritis models where it suppresses FcRn degradation without affecting mRNA production, thereby prolonging the half-life of therapeutic antibodies like adalimumab and creating synergistic anti-inflammatory effects [5] [6]. The downstream consequences include cell cycle arrest (via p21 and p27 stabilization), induction of apoptotic pathways through caspase-3/7 activation, and sensitization of malignant cells to conventional chemotherapeutics [3] [4].
Cell Culture and Treatment: Maintain human cancer cell lines (e.g., multiple myeloma RPMI-8226, breast cancer MCF-7) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum at 37°C with 5% CO₂. Prepare This compound stock solutions in DMSO (typical concentration: 10 mM) and store at -20°C. For experiments, treat cells at varying concentrations (1-100 nM) for 4-24 hours. Include controls with proteasome activator (e.g., TNF-α at 10 ng/mL for 30 minutes) to stimulate NF-κB pathway activation [3] [1].
Western Blot Analysis: Harvest cells post-treatment using RIPA lysis buffer containing protease and phosphatase inhibitors. Resolve proteins (20-40 μg per lane) via 10-12% SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk before incubating with primary antibodies against IκBα (1:1000), phospho-IκBα (1:1000), p100/p52 (1:1000), RelA (1:1000), and RelB (1:1000), with α-tubulin (1:5000) as loading control. After secondary antibody incubation, develop blots using enhanced chemiluminescence and quantify band intensity using densitometry software [3] [1]. Key observations should include IκBα stabilization and reduced p52 levels in this compound-treated samples.
Electrophoretic Mobility Shift Assay (EMSA): Prepare nuclear extracts using hypotonic buffer followed by high-salt extraction. Incubate 5-10 μg nuclear protein with ³²P-end-labeled double-stranded NF-κB consensus oligonucleotide (5'-AGTTGAGGGGACTTTCCCAGGC-3') in binding buffer for 20 minutes at room temperature. Resolve protein-DNA complexes on 4-6% non-denaturing polyacrylamide gels, dry, and expose to phosphorimager screens. Include competition with unlabeled oligonucleotide and supershift assays with specific antibodies to verify NF-κB components [1].
Cell Viability CCK-8 Assay: Seed cells in 96-well plates (5 × 10³ cells/well) and treat with this compound (0.1-100 nM) for 72 hours. Add 10 μL CCK-8 solution per well and incubate for 1-4 hours. Measure absorbance at 450 nm using a plate reader. Calculate IC₅₀ values using non-linear regression analysis of dose-response curves [3].
Apoptosis Analysis via Flow Cytometry: Harvest treated cells, wash with PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions. Analyze using flow cytometry within 1 hour, distinguishing viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [3].
Caspase Activity Assay: Lyse cells and incubate supernatants with caspase-specific substrates (Ac-DEVD-AFC for caspase-3/7, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9) in reaction buffer. Measure fluorescence (excitation 400 nm, emission 505 nm) at 15-minute intervals for 2 hours. Calculate fold-increase in activity compared to untreated controls [1].
Table 2: Key Experimental Protocols for this compound Mechanism Studies
| Assay Type | Key Parameters | Expected Outcomes with this compound | Technical Considerations |
|---|---|---|---|
| Western Blot | IκBα stabilization, p100 processing, ubiquitin accumulation | Dose-dependent IκBα accumulation, reduced p52 levels | Use fresh protease inhibitors; avoid repeated freeze-thaw cycles |
| EMSA | NF-κB DNA binding activity | 50-80% reduction in DNA binding at 20 nM | Include specific and mutant competitors for specificity |
| CCK-8 Viability | IC₅₀ determination, synergy studies | IC₅₀ values: 5-35 nM across cell lines | Ensure linear relationship between cell number and absorbance |
| Flow Cytometry | Annexin V/PI staining, caspase activation | 20-60% apoptosis at 24h (dose-dependent) | Analyze immediately after staining; include unstained controls |
| Cytokine ELISA | TNF-α, IL-6, IL-1β secretion | 40-70% reduction in cytokine production | Use high-quality antibody pairs; establish standard curve |
Animal Models: For multiple myeloma studies, use CB17 SCID mice with subcutaneous RPMI-8226 xenografts (5 × 10⁶ cells/mouse). For rheumatoid arthritis, employ collagen-induced arthritis (CIA) models in Sprague-Dawley rats (180-220 g) immunized with bovine type II collagen in incomplete Freund's adjuvant [5] [1].
Drug Administration: Prepare this compound in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline (2 mg/mL). Administer via intravenous injection (1.5-4 mg/kg, twice weekly) or oral gavage (3-10 mg/kg) for cancer models. For arthritis studies, use 0.1 mg this compound IV weekly, alone or with 0.25 mg adalimumab IP weekly [5] [6].
Endpoint Measurements: For tumor studies, measure tumor dimensions 2-3 times weekly and calculate volume (0.5 × length × width²). Assess proteasome activity in tissues using fluorogenic substrates (Suc-LLVY-AMC for chymotrypsin-like activity). For arthritis, score paw inflammation (0-4 scale), measure serum TNF-α, IL-6, and CRP levels using commercial ELISA kits, and evaluate joint histopathology after sacrifice [5] [1].
Table 3: this compound Efficacy Across Experimental Models
| Model System | Concentration/Dose | Key Efficacy Metrics | Combination Synergy |
|---|---|---|---|
| Multiple Myeloma (RPMI-8226) | IC₅₀ = 5.6 nM (in vitro) | 86% tumor growth inhibition; complete regression at 3 mg/kg IV | Synergy with bortezomib, melphalan, lenalidomide |
| Breast Cancer (MCF-7) | IC₅₀ = 15-30 nM (in vitro) | 70-80% apoptosis at 20 nM; colony formation inhibition | Strong synergy with doxorubicin (CI < 0.7) |
| Prostate Cancer (PC3) | IC₅₀ = 22.2 nM (in vitro) | 65% growth inhibition at 25 nM; caspase-3/7 activation | Enhanced with docetaxel |
| Collagen-Induced Arthritis | 0.1 mg/kg IV weekly | 60% reduction in arthritis score; 70% lower TNF-α | Synergistic with adalimumab (prolonged half-life) |
| Normal Tissue Toxicity | 1.2-4 mg/kg (MTD) | Reduced neurotoxicity vs. bortezomib; hematological effects | N/A |
This compound demonstrates consistent potency across diverse cancer models with IC₅₀ values typically ranging from 5-35 nM, reflecting its broad antitumor activity [3] [1] [2]. The maximum apoptotic signal achieved with this compound is approximately 2.5-fold greater than with bortezomib at equimolar concentrations, despite similar proteasome inhibition profiles [1]. In vivo, this compound exhibits dose-dependent tumor regression with complete responses observed at 3 mg/kg IV in xenograft models, accompanied by sustained proteasome inhibition (>80% in tumors at 4 hours post-dose) with minimal effects on normal tissues except bone marrow [4] [1].
The research applications of this compound extend across multiple therapeutic areas, with particular promise in oncology combination regimens and inflammatory disease management. In breast cancer models, this compound synergizes with doxorubicin, enhancing the phosphorylation of p38/JNK and increasing expression of p53 target proteins (p21, p27, NOXA, PUMA) to overcome chemoresistance [3]. The combination index (CI) for this compound with doxorubicin typically falls below 0.7 across multiple breast cancer subtypes, indicating strong synergism [3]. In multiple myeloma, this compound combined with bortezomib produces complete regression of bortezomib-sensitive tumors and markedly delays progression of resistant tumors, suggesting potential for overcoming treatment resistance [4].
For inflammatory and autoimmune conditions, this compound exhibits unique dual functionality by both inhibting TNF-α production and prolonging the half-life of biological therapies like adalimumab through FcRn upregulation [5] [6]. In collagen-induced arthritis models, the combination of this compound with adalimumab reduces TNF-α, IL-6, and CRP levels more effectively than either agent alone, with this compound decreasing adalimumab clearance by approximately 40% through FcRn-mediated mechanisms [6]. This pharmacokinetic interaction represents a novel approach to enhancing biologic therapy efficacy that may have broad clinical relevance.
The experimental workflows below illustrate key application strategies for this compound in research settings:
This compound (CEP-18770) represents a novel orally active, boronate-based proteasome inhibitor that specifically targets the chymotrypsin-like activity of the proteasome. While initially developed for treating multiple myeloma, this compound has demonstrated significant potential for modulating bone remodeling processes, particularly through its potent anti-osteoclastogenic properties. The ubiquitin-proteasome system plays a critical role in regulating intracellular protein degradation, affecting numerous signaling pathways essential for osteoclast differentiation and function. This compound's ability to inhibit this system positions it as a valuable research tool and potential therapeutic agent for investigating pathologic bone resorption conditions, including myeloma bone disease, rheumatoid arthritis, and osteoporosis [1] [2].
Compared to first-generation proteasome inhibitors like bortezomib, this compound exhibits a favorable pharmacological profile with oral bioavailability demonstrated in preclinical models (54% in rats and 39% in mice). It displays high protein-binding capacity across species (approximately 99.8% in humans) and a prolonged elimination half-life (ranging from 34-100 hours in clinical trials). Although clinical development for multiple myeloma was discontinued due to skin toxicity concerns and lack of efficacy at tested doses, this compound remains an important compound for research applications focused on bone biology and osteoclast regulation [1].
This compound primarily functions through reversible inhibition of the proteasome's chymotrypsin-like activity, setting in motion a cascade of molecular events that ultimately suppress osteoclast formation and function:
RANKL Signaling Interruption: this compound potently suppresses RANKL-mediated osteoclastogenesis by interfering with the RANKL/RANK/NF-κB signaling axis, which is essential for osteoclast differentiation and activation [1] [3].
Enhanced Potency: Notably, this compound demonstrates superior efficacy in inhibiting osteoclast formation compared to bortezomib (p < 0.003) in preclinical models, suggesting a more potent effect on bone remodeling pathways [1].
Cellular Selectivity: this compound exhibits increased selectivity for cancerous cells over normal epithelial cells compared to bortezomib, which may translate to favorable effects on bone microenvironment cells [1].
Synergistic Anti-inflammatory Effects: In collagen-induced arthritis models, this compound synergistically reduces TNF-α levels when combined with other biologic agents, highlighting its multi-faceted approach to modulating bone resorption [2].
The following diagram illustrates the key molecular mechanisms through which this compound suppresses osteoclast formation:
Figure 1: Mechanism of this compound-Mediated Osteoclast Suppression. This diagram illustrates how this compound inhibits proteasome activity, leading to suppression of RANKL-induced NF-κB activation and osteoclast differentiation, while promoting accumulation of ubiquitinated proteins and apoptotic signaling in osteoclast precursors.
Table 1: Quantitative Experimental Data on this compound's Effects on Osteoclast Formation and Bone Remodeling
| Experimental Model | This compound Concentration | Key Findings | Statistical Significance | Reference |
|---|---|---|---|---|
| In vitro osteoclastogenesis | Not specified | Potent suppression of RANKL-mediated osteoclastogenesis | p < 0.003 vs. bortezomib | [1] |
| MM xenograft models | Maximum tolerated dose | >50% proteasome inhibition in tumoral tissues at 72 hours post-dose | Not specified | [1] |
| Collagen-induced arthritis (rats) | 0.1 mg/week (IV) | Significant reduction in arthritis severity; synergistic TNF-α reduction with adalimumab | p < 0.05 vs. control | [2] |
| Phase I clinical trial | 0.1-1.8 mg/m² (IV) | 45.4 ± 11.5% proteasome inhibition in PBMCs | Dose-related | [1] |
| Myeloma cell lines | 20 nM | Increased ubiquitinated proteins; induction of apoptosis | Comparable to bortezomib 10 nM | [1] |
Beyond the tabulated findings, several other quantitative aspects of this compound's effects merit attention:
Temporal Inhibition Profile: this compound demonstrates a prolonged duration of proteasomal inhibition in tumoral tissues when evaluated in mice carrying MM xenografts. The extent of proteasomal inhibition exceeded 50% in this compound-treated mice at 72 hours post-dose, indicating enhanced distribution to tumor tissues and/or slow dissociation from tumor proteasome target sites [1].
Dose-Limiting Toxicities: In clinical trials, the maximum tolerated/recommended dose was established at 1.5 mg/m² when administered intravenously on days 1, 4, 8, and 11 in 21-day cycles. At this regimen, proteasome inhibition in peripheral blood mononuclear cells reached 45.4 ± 11.5% in multiple myeloma patients [1].
Pharmacokinetic Parameters: this compound exhibits a multi-exponential decay with a rapid initial distribution phase followed by a slow elimination phase (mean half-life of 34-100 hours) and a large volume of distribution (mean Vd: 55-106 L/m²) in the dose ranges tested (0.40-1.5 mg/m²) [1].
This protocol outlines the methodology for evaluating this compound's effects on RANKL-mediated osteoclast differentiation, based on approaches described in the literature [1] [4].
Materials and Reagents:
Procedure:
Technical Notes:
This protocol measures the extent and duration of proteasome inhibition by this compound in osteoclast precursors, adapted from methodologies used in preclinical studies [1].
Materials and Reagents:
Procedure:
Technical Notes:
This protocol adapts methodology from studies investigating this compound's effects on inflammatory bone loss [2].
Materials and Reagents:
Procedure:
Technical Notes:
The experimental findings and protocols outlined in this document position this compound as a valuable research tool with several significant applications:
Mechanistic Studies: this compound serves as an important compound for investigating the role of proteasome function in osteoclast biology and bone remodeling processes. Its potent inhibition of RANKL-mediated osteoclastogenesis provides a platform for exploring alternative pathways in osteoclast differentiation beyond the classical RANKL/RANK axis [1] [3].
Combination Therapy Development: The demonstrated synergistic effect between this compound and adalimumab in reducing TNF-α levels suggests potential for designing novel combination regimens targeting inflammatory bone diseases [2]. Researchers can utilize the provided protocols to explore interactions between this compound and other biologic or small molecule therapeutics.
Bone-Targeted Drug Development: Despite its discontinued development for multiple myeloma, this compound's potent effects on bone remodeling warrant investigation for repurposing in orthopedic applications, including prosthetic osteolysis, Paget's disease, and other conditions characterized by excessive osteoclast activity [1] [5].
Translational Research: The pharmacokinetic and pharmacodynamic profiles of this compound provide a benchmark for developing next-generation proteasome inhibitors with improved bone-targeting capabilities and reduced off-target effects [1] [6].
This compound represents a potent investigational tool for studying proteasome-mediated regulation of osteoclast formation and bone remodeling. Its superior efficacy in suppressing osteoclastogenesis compared to bortezomib, combined with its oral bioavailability and favorable pharmacokinetic profile, make it particularly valuable for preclinical research applications. The provided experimental protocols enable researchers to systematically evaluate this compound's effects on osteoclast differentiation and function, both in vitro and in vivo.
Future research directions should focus on optimizing delivery approaches to maximize bone targeting while minimizing systemic exposure, exploring novel combination strategies with existing anti-resorptive agents, and investigating potential applications in non-malignant bone diseases characterized by excessive osteoclast activity. Furthermore, delineating the precise molecular mechanisms underlying this compound's potent anti-osteoclastogenic effects may reveal new therapeutic targets for managing pathologic bone loss.
This compound (CEP-18770) is a second-generation, orally available proteasome inhibitor characterized as a reversible P2 threonine boronic acid derivative that primarily inhibits the chymotrypsin-like activity of the 20S proteasome subunit. Unlike first-generation proteasome inhibitors, this compound demonstrates enhanced specificity for the β5/β1 proteasome subunits with a significantly lower IC50 value compared to other proteasome inhibitors. Following administration of equivalent doses, this compound shows 86% proteasome inhibition compared to 48% for bortezomib, resulting in more sustained target binding and greater antitumor activity [1] [2].
The endoplasmic reticulum (ER) serves as a critical cellular organelle responsible for protein synthesis, folding, and post-translational modifications. Under normal conditions, ER maintains protein homeostasis, but the accumulation of unfolded or misfolded proteins disrupts this equilibrium, triggering ER stress. This subsequently activates the unfolded protein response, an adaptive signaling cascade that enhances ER folding capacity. However, persistent ER stress leads to apoptotic cell death through multiple interconnected pathways [3]. This compound induces proteotoxic stress by inhibiting proteasomal degradation of misfolded proteins, resulting in their accumulation within the ER lumen and initiating lethal ER stress in cancer cells, making this mechanism a promising therapeutic target in oncology [1] [4].
This compound induces endoplasmic reticulum stress primarily through the PERK-eIF2α-ATF4-CHOP signaling axis, one of the three major branches of the unfolded protein response. Following proteasome inhibition by this compound, the chaperone protein GRP78/BiP dissociates from PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates eIF2α, which attenuates global protein translation to reduce the protein-folding burden while simultaneously promoting the selective translation of ATF4 mRNA. This transcription factor subsequently upregulates the expression of CHOP, a pro-apoptotic protein that plays a pivotal role in ER stress-induced cell death [1] [5] [3].
The downstream mechanisms through which this compound-induced ER stress culminates in apoptosis involve multiple interconnected processes:
CHOP-mediated apoptosis: CHOP downregulates anti-apoptotic proteins while upregulating pro-apoptotic proteins like Bim, increasing the expression of Bax and Bak proteins that form pores in the mitochondrial membrane, leading to cytochrome c release and caspase activation [3].
JNK activation: The IRE1α-TRAF2-ASK1 complex formation under ER stress conditions activates JNK, which phosphorylates and inhibits Bcl-2, thereby promoting apoptosis through mitochondrial pathways [3].
Caspase activation: ER stress triggers caspase-12 activation, which subsequently cleaves and activates effector caspases including caspase-9 and caspase-3, executing the final stages of apoptotic cell death [3].
The following diagram illustrates the key molecular events in this compound-induced ER stress and apoptosis:
Table 1: Antitumor Efficacy of this compound in Preclinical Cancer Models
| Cancer Type | Model System | Effective Concentration/Dose | Key Effects | Reference |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | In vitro (HCC cells) | IC~50~: 10-25 nM (48-72h) | G2/M cell cycle arrest, apoptosis, ERS via PERK/eIF2α/ATF4/CHOP | [1] [5] |
| Hepatocellular Carcinoma (HCC) | Patient-derived xenograft mice | 3-10 mg/kg (3 weeks) | Tumor volume reduction: 33.1% (3 mg/kg), 87.2% (10 mg/kg) | [1] [5] |
| Cervical Cancer | In vitro (HeLa, SiHa, ME-180, C33A, Caski) | IC~50~: 5-20 nM (48h) | p53 stabilization, p21/PUMA/Noxa upregulation, p38/JNK phosphorylation | [6] |
| Medulloblastoma | In vitro (DAOY, UW228-2, D-425, D-458) | IC~50~: 10-40 nM (48h) | Proteasome inhibition, apoptosis, ROS generation, p73 involvement | [7] |
| Multiple Myeloma | In vivo xenograft models | 3 mg/kg (twice weekly) | Synergistic activity with dexamethasone, lenalidomide, melphalan | [2] |
A significant advantage of this compound is its potent efficacy against cancer cells that have developed resistance to conventional therapies. In hepatocellular carcinoma, this compound demonstrated equivalent cytotoxicity against both sorafenib-sensitive and sorafenib-resistant HCC cells, suggesting its potential as a salvage therapy for treatment-resistant tumors [1]. Similarly, in multiple myeloma models, this compound showed activity against bortezomib-resistant cells, potentially due to its more extensive and sustained proteasome inhibition profile and ability to overcome acquired resistance mutations in the β5 subunit protein [1] [2].
The broad-spectrum antitumor activity of this compound across diverse cancer types highlights its potential therapeutic utility, particularly for malignancies with limited treatment options. The consistency of this compound's effects in the low nanomolar range underscores its potent cytotoxic properties and suggests that the fundamental mechanism of proteasome inhibition effectively targets a common vulnerability across multiple cancer types [1] [6] [7].
Protocol 1: MTT Cell Viability Assay
Objective: To evaluate the antiproliferative effects of this compound on cancer cells.
Materials:
Procedure:
Technical Notes:
Protocol 2: Annexin V/PI Apoptosis Detection
Objective: To quantify this compound-induced apoptosis.
Materials:
Procedure:
Technical Notes:
Protocol 3: Western Blot Analysis of ER Stress Markers
Objective: To detect activation of ER stress pathways following this compound treatment.
Materials:
Procedure:
Technical Notes:
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To assess this compound-induced cell cycle alterations.
Materials:
Procedure:
Technical Notes:
The following diagram outlines a comprehensive experimental approach for evaluating this compound-induced ER stress:
Table 2: Synergistic Combination Strategies with this compound
| Combination Drug | Cancer Model | Experimental Dosing | Observed Effects | Mechanistic Insights |
|---|
| Doxorubicin | Cervical cancer cells | this compound: 5-10 nM Doxorubicin: 0.1-1 μM | Enhanced apoptosis, p53 stabilization, increased p38 phosphorylation | Cooperative activation of stress kinase pathways [6] | | Cisplatin | Medulloblastoma cells | this compound: 10-20 nM Cisplatin: 2-5 μM | Synergistic apoptosis, ROS generation, p73 activation | Complementary activation of DNA damage and proteotoxic stress [7] | | Dexamethasone | Multiple myeloma xenograft | this compound: 3 mg/kg (i.v., twice weekly) Dexamethasone: 1.25 mg/kg (i.p., daily) | Enhanced tumor growth inhibition, complete regression in some models | Dual targeting of proteasome and glucocorticoid signaling [2] | | Lenalidomide | Multiple myeloma xenograft | this compound: 3 mg/kg (i.v., twice weekly) Lenalidomide: 30 mg/kg (p.o., daily) | Superior tumor reduction compared to monotherapy | Combined immunomodulatory and proteasome inhibition [2] | | Salubrinal (eIF2α inhibitor) | HCC cells | this compound: IC₅₀ concentration Salubrinal: 10-25 μM | Reduced this compound-induced apoptosis | Confirms critical role of PERK/eIF2α pathway in cell death [1] [5] |
For in vitro combination studies, researchers should employ systematic approaches to evaluate drug interactions:
Fixed-ratio designs: Prepare serial dilutions of this compound and combination drug at constant concentration ratios based on their individual IC₅₀ values.
Synergy assessment: Analyze combination effects using the Chou-Talalay method to calculate combination indices (CI), where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
Sequential dosing: Evaluate timing effects by administering drugs in different sequences (e.g., this compound before, after, or simultaneously with combination agent).
For in vivo studies, the this compound dosing of 3-10 mg/kg administered intravenously twice weekly has demonstrated efficacy with minimal toxicity in mouse models. When combining this compound with other agents, monitor animal weight, serum biochemical indexes (ALT, AST, BUN), and signs of toxicity to ensure tolerable combinations [1] [2].
The experimental protocols outlined in this document provide a systematic approach for investigating this compound-induced endoplasmic reticulum stress across various cancer models. The consistent demonstration of this compound's efficacy in the low nanomolar range against diverse cancer types, including therapy-resistant variants, highlights its potential therapeutic value [1] [6] [5].
Future research directions should focus on:
Biomarker identification: Discover predictive biomarkers for this compound sensitivity using genomic, transcriptomic, and proteomic approaches to enable patient stratification.
Novel combination regimens: Explore rational combinations with emerging therapeutic modalities including immunotherapy, targeted agents, and epigenetic drugs.
Resistance mechanisms: Investigate molecular adaptations that confer resistance to this compound-induced ER stress to develop counter-strategies.
Formulation optimization: Develop improved drug delivery systems to enhance this compound bioavailability while minimizing toxicity.
The integrated experimental workflows presented here, combining viability assays, mechanistic analyses, and combination studies, provide a robust framework for advancing our understanding of this compound's anticancer mechanisms and optimizing its clinical application.
Q: What is the mechanism of action of delanzomib? A: this compound is a reversible, boronic acid-based inhibitor that primarily targets the chymotrypsin-like (β5) activity of the proteasome, with marginal inhibition of the caspase-like (β1) activity [1] [2]. This inhibition blocks the ubiquitin-proteasome pathway, leading to the accumulation of polyubiquitinated proteins and disruption of critical cellular processes such as NF-κB signaling, ultimately inducing apoptosis in cancer cells [3] [2].
Q: Despite the clinical trial outcome, what is the ongoing research interest in this compound? A: Preclinical studies indicate that this compound shows synergistic effects when combined with other chemotherapeutic agents. This has sparked interest in its potential application beyond multiple myeloma, including for solid tumors [3] [4] [5]. The diagram below illustrates the synergistic mechanism between this compound and chemotherapeutics like doxorubicin.
Q: What are the documented synergistic combinations of this compound in preclinical models? A: The table below lists chemotherapeutic agents that have shown synergistic effects with this compound in various cancer cell studies.
| Combination Agent | Cancer Model Studied | Reported Synergistic Effect |
|---|---|---|
| Doxorubicin | Breast Cancer [3], Cervical Cancer [4] | Enhanced apoptosis via p53 pathway stabilization and increased p38/JNK phosphorylation [3]. |
| Cisplatin | Medulloblastoma [5] | Exhibited synergistic apoptotic effect in MB patient-derived cells and cell lines [5]. |
| Melphalan | Multiple Myeloma (preclinical) [1] | Synergistically increased inhibition of MM cell viability, including in melphalan-resistant models [1]. |
| Bortezomib | Multiple Myeloma (preclinical) [1] | Combination delayed progression of bortezomib-resistant tumors in a xenograft model [1]. |
The following methodologies are compiled from published preclinical research on this compound.
1. Cell Viability and Combination Index (CI) Assay This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its synergistic potential with other drugs [3] [6].
2. Immunoblotting to Analyze Apoptotic Pathways This method confirms the mechanistic effects of this compound on key signaling pathways [3] [4].
3. In Vivo Xenograft Model for Efficacy This protocol evaluates the anti-tumor efficacy of this compound in vivo [2].
The table below summarizes the key adverse effects (AEs) associated with this compound, drawn from clinical trials and preclinical studies.
| Category | Specific Adverse Effects | Context & Notes |
|---|---|---|
| Common adverse effects (Clinical Trials) | Nausea, vomiting, anorexia, pyrexia, asthenia (fatigue), stomatitis [1] | Observed in phase I/II trials for Multiple Myeloma [1] |
| Hematological Toxicity | Neutropenia [1] | Preclinical studies indicated less toxicity to bone marrow cells compared to Bortezomib [1] |
| Preclinical Observations | Toxicity to bone marrow, kidney, and liver; skin rash (53% in animal models) [1] | No relevant peripheral neuropathy (PN) was described, potentially differentiating it from Bortezomib [1] |
For researchers investigating this compound's toxicity profile, the following methodologies from preclinical studies can serve as a guide for designing experiments.
This protocol is used to assess this compound's cytotoxicity and its synergistic effects with other drugs, such as Doxorubicin (Dox) [2].
This protocol evaluates this compound's anti-tumor effects and overall toxicity in a live animal model.
The diagram below illustrates the key molecular mechanisms by which this compound, particularly in combination with other agents, induces cell death.
The core mechanism involves Proteasome Inhibition by this compound, leading to the accumulation of pro-apoptotic proteins. In combination with Doxorubicin, this effect is synergistically enhanced through the potent activation of p53 and stress kinases (p38/JNK), culminating in robust caspase-mediated apoptosis [2].
Q: What is the current clinical status of this compound?
Q: How does this compound's toxicity compare to Bortezomib?
Q: Are there novel research applications for this compound beyond oncology?
The following table summarizes the peripheral neuropathy data from a Phase I/II clinical trial of delanzomib in patients with relapsed or refractory multiple myeloma [1] [2].
| Metric | Finding in Clinical Trial |
|---|---|
| Overall Incidence | 21% of patients at the Maximum Tolerated Dose (MTD) [1] [2] |
| Maximum Severity | Limited to Grade 1 or 2 (no severe Grade 3/4 events reported) [1] [2] |
| Dosing Schedule | Administered intravenously on days 1, 8, and 15 of a 28-day cycle [1] |
| Maximum Tolerated Dose (MTD) | 2.1 mg/m² [1] [2] |
| Dose-Limiting Toxicities (DLTs) | Rash and thrombocytopenia (at 2.4 mg/m²); peripheral neuropathy was not a DLT [1] [2] |
For researchers, understanding the clinical trial design that yielded this safety profile is crucial. Here is a summary of the key methodology from the primary study [1] [2]:
Q: How does this compound's neurotoxicity profile compare to bortezomib? A: Preclinical and clinical data suggest a more favorable neurological safety profile for this compound. In the cited clinical trial, peripheral neuropathy was observed but was not a dose-limiting toxicity, and all cases were mild to moderate (Grade 1/2) [1] [2]. This contrasts with bortezomib, for which peripheral neuropathy is a well-known and significant dose-limiting toxicity [3] [4] [5].
Q: What is the proposed mechanism for the reduced neurotoxicity? A: The exact mechanism is an area of research. One preclinical study suggested that this compound may have less off-target activity against certain neuronal pathways compared to bortezomib, potentially contributing to its lower neurotoxic potential [4].
Q: Was this compound approved for multiple myeloma? A: No. Despite its promising safety profile regarding neuropathy, the clinical development of this compound for multiple myeloma was discontinued due to lack of sufficient efficacy in the Phase I/II trial [1] [2] [4].
While this compound shows reduced neurotoxicity, understanding the general mechanism of this side effect is valuable for drug development. The diagram below outlines the key pathological mechanisms associated with bortezomib-induced peripheral neuropathy (BIPN), which may share pathways with other PIs [3].
For a quick overview, the table below summarizes the key characteristics and clinical management strategies for delanzomib-induced skin rash.
| Aspect | Details from Clinical Studies |
|---|---|
| Incidence & Severity | 53% of patients (all grades); 31% experienced Grade ≥3 rash [1] [2]. It was identified as a dose-limiting toxicity [1] [3] [2]. |
| Clinical Presentation | Manifested as severe skin toxicity; specific descriptions (e.g., maculopapular) are not detailed in the available sources [1]. |
| Onset | Not explicitly defined for this compound, but observed in clinical trial settings with various dosing schedules [1] [3]. |
| Dose Relationship | Clear dose-limiting toxicity; observed at higher dose levels (e.g., 2.4 mg/m²) [3]. |
| Management Strategy | No specific protocol for this compound is provided. Dose interruption/reduction was used to manage dose-limiting toxicities [3]. Systemic corticosteroids are a common approach for similar proteasome inhibitor rashes [4]. |
| Impact on Dosing | Led to the definition of a Maximum Tolerated Dose (MTD) and investigation of alternative dosing schedules to mitigate toxicity [1] [2]. |
Q1: What was the clinical significance of skin rash in this compound development? Skin rash was a major dose-limiting toxicity that significantly impacted the drug's development. Its high incidence and severity contributed to the eventual discontinuation of this compound's clinical development for multiple myeloma, despite a favorable profile in other areas, such as the lack of significant peripheral neuropathy [1] [3] [2].
Q2: Are there any specific diagnostic or assessment protocols for this rash? The search results do not provide specific assessment protocols for this compound rash. However, in clinical practice and research for severe cutaneous adverse drug reactions, assessment typically involves:
Q3: Could this compound be administered to patients with pre-existing skin conditions? The available data do not address this specific population. Given that rash was a dose-limiting toxicity, it would be prudent to consider pre-existing skin conditions as a potential risk factor for exacerbated toxicity.
For researchers investigating the mechanisms of skin toxicity associated with proteasome inhibitors like this compound, the following experimental approach can be a guide.
Objective: To investigate the pro-inflammatory mechanisms of this compound-induced skin rash in a preclinical model.
Background Rationale: The rash is believed to be immune-mediated. For the related proteasome inhibitor bortezomib, it is hypothesized that pro-inflammatory cytokines (e.g., IL-6, TNF-α) enhance cell-mediated immune responses, leading to cutaneous reactions [4]. A similar mechanism may be applicable to this compound.
The workflow for this investigation can be summarized as follows:
Detailed Methodology:
In Vivo Model:
Clinical Monitoring:
Sample Collection:
Histopathological Analysis:
Cytokine Profiling:
Data Correlation:
| Question | Answer Based on Available Literature |
|---|---|
| What is Delanzomib's primary mechanism of action? | This compound is a reversible, boronic acid-based inhibitor that primarily targets the chymotrypsin-like (β5) subunit of the 20S proteasome, and to a lesser extent, the caspase-like (β1) subunit. This inhibition leads to the accumulation of polyubiquitinated proteins, causing endoplasmic reticulum stress and induction of apoptosis [1] [2] [3]. |
| Was this compound effective in clinical trials? | In a phase I/II trial for relapsed/refractory multiple myeloma, this compound showed limited efficacy. Only 9% of patients achieved a partial response, and the median time to progression was 2.5 months. Its development for multiple myeloma was subsequently discontinued [4]. |
| Does this compound have advantages over Bortezomib? | Preclinical studies suggested potential advantages, including oral bioavailability, a more sustained inhibition of tumor proteasome activity, and the ability to overcome Bortezomib resistance in some cell line models [1] [5] [2]. |
| What are the common toxicities of this compound? | In clinical trials, prominent adverse events included thrombocytopenia, neutropenia, nausea, vomiting, anorexia, fatigue, and pyrexia. A notable dose-limiting toxicity was skin rash. Peripheral neuropathy was observed but was generally limited to lower grades [4] [2] [3]. |
The following table summarizes quantitative data from preclinical studies that you can reference for experimental design and troubleshooting.
| Cancer Type (Cell Line) | Reported IC₅₀ / Effective Dose | Key Findings & Mechanisms | Source (Reference) |
|---|
| Hepatocellular Carcinoma (HCC) (e.g., HCC-LM3, SK-sora-5) | In vivo: 3 mg/kg and 10 mg/kg (i.v.) reduced tumor volume by 33.1% and 87.2%, respectively [1]. | Induces G2/M cell cycle arrest and apoptosis via ERS and the PERK/eIF2α/ATF4/CHOP pathway. Active in sorafenib-resistant cells [1]. | [1] | | Gastrointestinal Stromal Tumor (GIST) (e.g., GIST882, GIST48) | IC₅₀ range: 9 nM - 36 nM [6]. | Effective in imatinib-resistant models. Mechanism involves KIT transcriptional downregulation and upregulation of pro-apoptotic histone H2AX [6]. | [6] | | Multiple Myeloma (MM) (Preclinical models) | -- | Demonstrated synergistic effects in combination with melphalan, lenalidomide, and dexamethasone. Overcame Bortezomib resistance in vitro [5] [3] [7]. | [5] [3] [7] | | Cervical Cancer (e.g., HeLa, SiHa) | -- | Induces apoptosis by upregulating p53 and its transcriptional targets (p21, PUMA, NOXA) and activating p38/JNK phosphorylation. Synergizes with doxorubicin [8]. | [8] | | Breast Cancer (e.g., MCF-7, MDA-MB-231) | -- | Synergizes with doxorubicin, enhancing p38/JNK phosphorylation and stabilization of p53 pathway proteins (p21, p27, NOXA, PUMA) [9]. | [9] |
Based on the methodologies commonly used in the search results [1] [8] [9], here is a generalized protocol you can adapt.
To help visualize the key mechanisms and experimental steps, you can use the following diagrams.
Diagram 1: This diagram illustrates the primary signaling pathways through which this compound induces apoptosis in cancer cells, involving both Endoplasmic Reticulum Stress and p53 stabilization.
Diagram 2: This flowchart outlines a suggested experimental workflow for evaluating the efficacy and mechanism of action of this compound in vitro.
| Application Area | Combination Partners | Model Used | Key Findings / Synergistic Mechanisms |
|---|---|---|---|
| Rheumatoid Arthritis [1] | Adalimumab (anti-TNF-α) | Rat Collagen-Induced Arthritis (CIA) | Stronger anti-arthritis effect; slowed adalimumab elimination by increasing FcRn receptor levels [1]. |
| Breast Cancer [2] | Doxorubicin (Dox) | 8 human breast cancer cell lines | Synergistically induced cell death; enhanced Dox-induced phosphorylation of p38/JNK and p53 target proteins (p21, p27, NOXA, PUMA) [2]. |
| Multiple Myeloma (Preclinical) [3] | Dexamethasone; Lenalidomide; Melphalan; Bortezomib | Mouse xenograft models | Showed synergy; potential to overcome resistance to melphalan and bortezomib [3]. |
The following section provides detailed protocols from the cited studies for researchers to replicate or adapt.
This study investigated Delanzomib combined with the therapeutic antibody Adalimumab.
Experimental Workflow:
Key Procedures:
This study explored the synergistic effect of this compound with Doxorubicin on breast cancer cells.
Signaling Pathway in Combination Therapy:
Key Procedures:
Q1: What is the primary mechanism of this compound? this compound is a reversible, orally active proteasome inhibitor that primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. By inhibiting the proteasome, it disrupts the degradation of intracellular proteins, leading to the accumulation of pro-apoptotic factors and cell death in susceptible cells [3].
Q2: Does this compound have a role in current Multiple Myeloma therapy? As of the latest data, this compound is not a standard of care for multiple myeloma. While early preclinical studies showed promise, including potential to overcome resistance to other agents like bortezomib, subsequent clinical trials were terminated due to lack of significant efficacy in patients [3]. Current research focuses on its potential in combination therapies for other conditions.
Q3: What are the common toxicities observed with this compound? Preclinical and clinical studies have reported adverse effects including nausea, vomiting, anorexia, neutropenia, pyrexia, skin rash, asthenia, and stomatitis. It is noted to have a different toxicity profile compared to bortezomib, with neuropathy not being a prominent dose-limiting toxicity [3].
The primary reason was a lack of significant efficacy in patients with relapsed or refractory multiple myeloma [1] [2].
The table below summarizes key data from the pivotal Phase I/II trial that led to the discontinuation decision [1]:
| Aspect | Details |
|---|---|
| Trial Phase | Phase I/II |
| Patient Population | Relapsed and refractory multiple myeloma |
| Recommended Dose | 2.1 mg/m² (IV on days 1, 8, 15 of a 28-day cycle) |
| Efficacy at MTD | Partial Response: 9% Stable Disease: 55% | | Key Efficacy Outcome | Median Time to Progression: 2.5 months | | Most Prominent AEs | Nausea, vomiting, anorexia, fatigue, pyrexia | | Grade 3/4 Hematologic AEs| Thrombocytopenia (53%), neutropenia (23%) | | Peripheral Neuropathy | Observed in 21% of patients, but limited to Grades 1/2 |
A notable finding was that peripheral neuropathy, a common dose-limiting toxicity with other proteasome inhibitors like bortezomib, was not a major issue with this compound [1] [2]. The dose-limiting toxicities during the trial were rash and thrombocytopenia [1].
Although this compound is no longer in clinical development for myeloma, the scientific community has explored its potential in other areas, which may be relevant for your research.
For researchers investigating this compound in combination with other agents, the following workflow adapted from published preclinical studies provides a methodological starting point [5] [6]:
The table below summarizes key quantitative findings from in vitro and in vivo studies comparing the two inhibitors.
| Parameter | Delanzomib | Bortezomib | Experimental Context |
|---|---|---|---|
| General In Vitro Potency (IC₅₀) | 9 - 36 nM (GIST cells) [1] | 7 - 26 nM (GIST cells) [1] | KIT-mutant gastrointestinal stromal tumor (GIST) cell lines, both imatinib-sensitive and resistant [1]. |
| Potency in Resistant Cells | More potent in imatinib-resistant lines (IC₅₀ as low as 9 nM) [1] | Highly potent (IC₅₀ as low as 7 nM) [1] | IM-resistant GIST cells (GIST48, GIST430) showed lower IC₅₀ than IM-sensitive cells for both drugs [1]. |
| Ability to Overcome Resistance | Demonstrated ability to overcome bortezomib resistance in vitro and in bortezomib-resistant models [2] [3] | N/A (Reference standard) | Multiple myeloma and rheumatoid arthritis preclinical models [2] [3]. |
| *In Vivo* Target Inhibition (Tumor) | ~60% proteasome inhibition [2] | ~32% proteasome inhibition [2] | Preclinical multiple myeloma model; measured using proteasome activity probes [2]. |
| *In Vivo* Target Inhibition (Normal Tissue) | Similar extent to bortezomib [2] | Similar extent to this compound [2] | Preclinical multiple myeloma model [2]. |
| Key Proposed Mechanisms | Transcriptional downregulation of KIT; Upregulation of pro-apoptotic H2AX [1] | Identical dual mechanism to this compound [1] | KIT-mutant GIST cells [1]. |
For a deeper understanding, here is a detailed look at the key experiments and their methodologies.
This study directly compared the efficacy of second-generation proteasome inhibitors against GISTs.
This research used advanced chemical probes to measure and compare the proteasome inhibition of both drugs in vivo.
Both bortezomib and this compound are inhibitors of the 20S proteolytic core particle of the proteasome. Their primary mechanism involves disrupting protein degradation, leading to endoplasmic reticulum stress and the induction of apoptosis [1] [3].
The diagram below illustrates the key mechanistic pathways shared by these inhibitors, particularly in the context of KIT-driven cancers like GIST.
As shown, the efficacy in GIST is mediated by a dual mechanism: the dramatic transcriptional downregulation of the oncogenic driver KIT, coupled with the upregulation of the pro-apoptotic histone H2AX [1]. The loss of KIT expression is a particularly strong inducer of apoptosis in GIST cells [1].
The experimental data suggests several key considerations for drug development:
Experimental data supports that bortezomib suppresses human osteoclast formation and activity. The proposed mechanism involves the inhibition of key signaling pathways and transcription factors necessary for osteoclast differentiation and function [1] [2].
The table below summarizes the key experimental findings on bortezomib:
| Aspect Studied | Experimental Findings |
|---|---|
| Molecular & Functional Effects | Inhibits RANKL-induced osteoclast differentiation and bone resorption activity in a dose- and time-dependent manner [1]. |
| Mechanisms of Action | Early phase: Inhibition of the p38 MAPK pathway. Later phase: Inhibition of NF-κB and AP-1 activation [1]. |
| Clinical Evidence | In multiple myeloma patients, decreases in urinary N-telopeptide (a bone resorption biomarker) indicate suppressed osteoclast function during bortezomib treatment [2]. |
This compound is a novel, orally active, reversible proteasome inhibitor that was investigated for its anti-cancer effects. However, its development for multiple myeloma was discontinued due to limited efficacy in clinical trials [3] [4].
Although a direct comparison for osteoclast suppression is lacking, bortezomib and this compound share the same core mechanism of action as proteasome inhibitors. The diagram below illustrates the general signaling pathways through which proteasome inhibition can affect osteoclasts, based on data for bortezomib.
This general mechanism suggests a potential for this compound to also suppress osteoclasts, but it does not confirm superiority, equivalence, or even efficacy compared to bortezomib.
| Aspect | Experimental Findings |
|---|---|
| Study Model | Rats with Collagen-Induced Arthritis (CIA) [1] [2] |
| Treatment Groups | Delanzomib (DL), Adalimumab, DL + Adalimumab, Placebo [1] [2] |
| Key Pharmacodynamic Outcome | The DL + Adalimumab combination showed stronger anti-arthritis activity than either drug alone, synergistically reducing TNF-α levels in vivo [3] [1]. |
| Key Pharmacokinetic Outcome | This compound decreased the elimination of adalimumab, leading to a slower clearance and higher serum concentrations of the therapeutic antibody [3] [1]. |
| Proposed Mechanism | This compound increased the level of FcRn protein in tissues. It did so by suppressing the degradation of FcRn rather than by increasing FcRn mRNA and new protein production [3] [1] [2]. |
| Clinical Relevance | Suggests a potential therapeutic approach for RA and highlights a PK interaction that could be relevant for patients on combined proteasome inhibitor and anti-TNF-α therapy [3]. |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the study.
In Vivo Model and Dosing
Pharmacodynamic (PD) Assessments
Pharmacokinetic (PK) and Mechanistic Assays
The following diagrams illustrate the logical relationship between the experiments and the proposed mechanism by which this compound affects adalimumab elimination.